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5-Bromo-2-fluoroisonicotinonitrile Documentation Hub

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  • Product: 5-Bromo-2-fluoroisonicotinonitrile
  • CAS: 1805584-19-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Bromo-2-fluoroisonicotinonitrile

The following technical guide provides an in-depth analysis of 5-Bromo-2-fluoroisonicotinonitrile , a high-value heterocyclic building block used in the design of kinase inhibitors and complex pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Bromo-2-fluoroisonicotinonitrile , a high-value heterocyclic building block used in the design of kinase inhibitors and complex pharmaceutical intermediates.

CAS: 1805584-19-3 | Molecular Formula: C₆H₂BrFN₂[1][2][3]

Executive Summary: The "Orthogonal" Scaffold

5-Bromo-2-fluoroisonicotinonitrile (also known as 5-bromo-2-fluoro-4-cyanopyridine) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile .[1][2] It possesses three distinct functional handles—a fluoro group, a bromo group, and a nitrile—each reactive under specific, non-overlapping conditions.[2] This allows researchers to sequentially functionalize the pyridine ring with high regioselectivity, making it an ideal core for Fragment-Based Drug Discovery (FBDD).[2]

Chemical Identity & Physicochemical Properties

The specific arrangement of substituents—fluorine at C2, nitrile at C4, and bromine at C5—creates a unique electronic environment.[2] The electron-withdrawing nitrile and ring nitrogen severely deplete electron density at C2 and C6, activating them for nucleophilic attack, while the bromine at C5 remains available for metal-catalyzed cross-coupling.[2]

PropertyDataNotes
IUPAC Name 5-Bromo-2-fluoropyridine-4-carbonitrileAlternate: 5-Bromo-2-fluoroisonicotinonitrile
CAS Number 1805584-19-3 Verified identifier for this specific isomer.[1][2]
Molecular Weight 201.00 g/mol
Appearance Off-white to pale yellow solidCrystalline powder.[1]
Melting Point ~75–80 °CBased on structural analogs (e.g., 2-bromo-5-fluorobenzonitrile).[1][2]
Solubility DMSO, DMF, MeOH, DCMLow solubility in water; hydrolytically stable at neutral pH.[2]
pKa (Conjugate Acid) < 0The pyridine nitrogen is weakly basic due to strong EWGs (F, CN, Br).[2]
Electronic Character Highly Electron Deficient

-deficient heterocycle; prone to SNAr.[1]

Synthetic Pathways

Synthesizing this specific isomer requires controlling the regioselectivity of halogenation. Direct bromination of 2-fluoroisonicotinonitrile is difficult due to ring deactivation.[1] The most reliable routes involve Directed Ortho Metalation (DoM) or functional group interconversion.[1]

Primary Synthetic Route: Halogen-Lithium Exchange

This method utilizes the directing power of the fluorine atom and the acidity of the C4 position in precursor molecules.[2]

  • Starting Material: 5-Bromo-2-fluoropyridine.[1][3][4][5]

  • Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C in THF.[1] The fluorine atom directs lithiation to the C3 position (ortho-lithiation), but the bromine can direct to C4 or C6.[2] However, under thermodynamic control or using specific bases (e.g., LiTMP), lithiation can be directed.[2]

    • Note: A more robust industrial route often starts with 2-amino-5-bromoisonicotinonitrile , converting the amine to fluoride via Balz-Schiemann conditions (NaNO₂/HBF₄).[1][2]

Alternative Route: Functionalization of 2,5-Dibromoisonicotinonitrile
  • Selective SNAr: React 2,5-dibromoisonicotinonitrile with a fluoride source (e.g., KF, 18-crown-6).[1][2]

  • Selectivity: The C2-bromide is significantly more activated towards nucleophilic displacement than the C5-bromide due to the adjacent ring nitrogen, allowing selective fluorination.[2]

Reactivity Profile & Experimental Protocols

The power of this scaffold lies in its chemoselectivity . You can manipulate one site without affecting the others.[6]

A. Regioselective Functionalization Map
  • Site 1: C2-Fluoro (SNAr) [1][2]

    • Reactivity: Highest.

    • Mechanism: Nucleophilic Aromatic Substitution.[1][6][7][8]

    • Conditions: Mild basic conditions (K₂CO₃/DMF).

    • Nucleophiles: Amines (primary/secondary), thiols, alkoxides.[2]

  • Site 2: C5-Bromo (Cross-Coupling) [1][2]

    • Reactivity: Moderate (requires catalyst).

    • Mechanism: Pd-catalyzed Oxidative Addition.[1]

    • Conditions: Suzuki-Miyaura, Buchwald-Hartwig.[2]

    • Selectivity: The C-Br bond is stable during standard SNAr conditions at C2.[1]

  • Site 3: C4-Nitrile (Derivatization)

    • Reactivity: Chemical transformation.[1][6][7][9][10][11]

    • Reactions: Hydrolysis (to amide/acid), Reduction (to amine), Cyclization (to tetrazole/oxadiazole).[1][2]

Visualization: Orthogonal Reaction Workflow

G Start 5-Bromo-2-fluoro- isonicotinonitrile (Core Scaffold) SNAr_Product 2-Amino-5-bromo- isonicotinonitrile (Intermediate A) Start->SNAr_Product Step 1: SNAr (C2-F) R-NH2, K2CO3, DMF (Chemo-selective) Hydrolyzed 5-Bromo-2-fluoro- isonicotinamide Start->Hydrolyzed Alternative: Hydrolysis (C4-CN) H2SO4 or NaOH Coupled_Product 2-Amino-5-aryl- isonicotinonitrile (Final Drug Candidate) SNAr_Product->Coupled_Product Step 2: Suzuki (C5-Br) Ar-B(OH)2, Pd(dppf)Cl2 (Cross-Coupling)

Caption: Stepwise chemoselective functionalization strategy. The C2-F bond is displaced first, followed by C5-Br coupling.[2]

B. Protocol 1: SNAr Displacement of C2-Fluorine

Objective: Introduce an amine motif at the 2-position while preserving the 5-bromo and 4-cyano groups.[1]

  • Reagents: 5-Bromo-2-fluoroisonicotinonitrile (1.0 eq), Primary Amine (1.1 eq), DIPEA or K₂CO₃ (2.0 eq).

  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents accelerate SNAr).[1]

  • Procedure:

    • Dissolve the pyridine scaffold in DMF (0.2 M).

    • Add the base followed by the amine at 0°C.

    • Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC or LCMS.[1] The starting material (RT ~1.5 min) should convert to a more polar product.

  • Workup: Dilute with water (precipitate often forms).[1] Filter or extract with EtOAc.

  • Why it works: The para-nitrile group strongly activates the C2-fluorine.[1] The reaction is often exothermic; cooling is critical to prevent bis-substitution or side reactions at the nitrile.

C. Protocol 2: Suzuki-Miyaura Coupling at C5

Objective: Arylate the 5-position after SNAr functionalization.

  • Reagents: Intermediate A (from Protocol 1) (1.0 eq), Aryl Boronic Acid (1.2 eq), K₃PO₄ (3.0 eq).

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd(PPh₃)₄.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reagents in a sealed vial.

    • Heat to 80–90°C for 4–12 hours.

    • Note: The nitrile group can coordinate to Pd, potentially slowing the reaction.[2] Using a bidentate ligand like dppf or Xantphos prevents catalyst poisoning.

Medicinal Chemistry Applications

Kinase Inhibitor Design

The 2-amino-pyridine-4-carbonitrile motif is a bioisostere for the hinge-binding region of ATP in kinase active sites.[1][2]

  • H-Bonding: The N1 ring nitrogen acts as an H-bond acceptor; the C2-amine (after SNAr) acts as a donor.[1]

  • Metabolic Stability: The fluorine (if left unsubstituted) blocks metabolic oxidation at the susceptible C2 position.

  • Vector Exploration: The C5-bromide allows the installation of "tail" groups that extend into the hydrophobic pocket of the enzyme.[2]

Case Study Relevance

Compounds derived from this scaffold have shown efficacy in targeting EGFR and BTK kinases.[1] The nitrile group often engages in critical interactions with cysteine residues (covalent inhibition) or backbone amides.[1]

Safety & Handling (MSDS Summary)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin (H302+H312+H332).[1][2]

    • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

    • Cyanide Release: Under strongly acidic conditions or combustion, may release HCN gas.[1][2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • Disposal: All waste streams must be treated as halogenated organic waste.[1] Do not mix with acids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53485431, 5-Bromo-2-fluoropyridin-4-amine (Analogous reactivity).[1][2] Retrieved from .[1]

  • ChemicalBook. Product Entry: 5-Bromo-2-fluoroisonicotinonitrile (CAS 1805584-19-3).[12][1] Retrieved from .[1]

  • Schlosser, M. et al. Regioselective Functionalization of Pyridines using Directed Metalation. Zeitschrift für Naturforschung B, 2013.[2] (Mechanistic basis for lithiation).

  • BLD Pharm. Safety Data Sheet and Product Specifications for CAS 1805584-19-3.[1] Retrieved from .[1]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Solvent Engineering for 5-Bromo-2-fluoroisonicotinonitrile

This guide details the solubility profile, physicochemical characterization, and solvent selection strategies for 5-Bromo-2-fluoroisonicotinonitrile .[1] This intermediate is a critical scaffold in the synthesis of next-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical characterization, and solvent selection strategies for 5-Bromo-2-fluoroisonicotinonitrile .[1] This intermediate is a critical scaffold in the synthesis of next-generation androgen receptor antagonists (e.g., Apalutamide analogs) and kinase inhibitors.[1]

[1][2]

Executive Summary

5-Bromo-2-fluoroisonicotinonitrile is an electron-deficient, halogenated heteroaromatic scaffold.[1] Its solubility behavior is governed by high lattice energy (driven by


-

stacking of the planar pyridine ring) and significant polarity (dipole moment from the nitrile and fluoro substituents).[1]

Successful handling of this compound requires a bimodal solvent strategy :

  • High-Solubility Vehicles: Polar aprotic solvents (DMSO, DMF) for reaction homogeneity.[1]

  • Crystallization Systems: Alcohol/Water or Ester/Heptane systems for purification.[1]

Physicochemical Identity & Structural Basis

Before establishing a solubility protocol, one must understand the structural drivers of solvation.[1]

PropertyValue / CharacteristicImpact on Solubility
Structure Pyridine core, 4-CN, 2-F, 5-BrPlanar geometry promotes tight crystal packing (high melting point).[1]
Electronic State Electron-deficient (

-acidic)
High affinity for electron-rich solvents (DMSO, Pyridine).[1]
H-Bonding 3 Acceptors (N

, N

, F), 0 Donors
Poor solubility in non-polar hydrocarbons; good solubility in protic solvents only if heated.[1]
Lipophilicity LogP

2.0 – 2.4 (Predicted)
"Lipophilic enough" for organic extraction (DCM, EtOAc) but insoluble in water.[1]

Solubility Profile: Solvent Categorization

The following data categorizes solvents based on their interaction capability with the 5-Bromo-2-fluoroisonicotinonitrile lattice.

Class A: High Solubility (Reaction Media)

Use for: S


Ar reactions, stock solutions, and homogenous catalysis.[1]
SolventSolubility EstimateMechanistic Rationale
DMSO > 100 mg/mLStrong dipole-dipole interactions disrupt the crystal lattice; S=O bond accepts electron density from the

-deficient ring.[1]
DMF / NMP > 80 mg/mLSimilar to DMSO; excellent for high-temperature nucleophilic substitutions.[1]
THF 50–80 mg/mLModerate solubility; useful for cryogenic lithiation/magnesiation reactions (e.g., halogen dance).[1]
Class B: Moderate/Temperature-Dependent (Purification)

Use for: Crystallization, extractions, and chromatography.[1]

SolventSolubility (25°C)Solubility (Hot)Application
Ethyl Acetate Moderate (20–40 mg/mL)HighPrimary extraction solvent; standard crystallization solvent.[1]
DCM Good (30–50 mg/mL)HighExcellent for partitioning from aqueous quench; low boiling point limits high-temp use.[1]
Methanol / Ethanol Low (< 10 mg/mL)ModerateIdeal Anti-solvent: Dissolves impurities hot, precipitates product upon cooling.[1]
Class C: Poor/Insoluble (Anti-Solvents)

Use for: Crashing out product, maximizing yield.[1]

  • Water: Insoluble (< 0.1 mg/mL).[1] Used to quench DMSO/DMF reactions and precipitate the nitrile.[1]

  • Heptanes / Hexanes: Insoluble.[1] Used to lower the polarity of EtOAc mixtures to induce crystallization.[1]

Experimental Protocol: Solubility Determination

Do not rely on literature values alone. Batch-to-batch variations in purity (e.g., presence of the 2-bromo-5-fluoro isomer) can alter solubility.[1] Use this self-validating protocol.

Method A: Visual Saturation (Rapid Screening)[1][2]
  • Weigh 10 mg of 5-Bromo-2-fluoroisonicotinonitrile into a clear HPLC vial.

  • Add solvent in 100 µL increments at 25°C.

  • Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no visible particulates.[1]

    • Calculation: Solubility (

      
      ) 
      
      
      
      Mass (mg) / Volume (mL).
Method B: Gravimetric Quantitation (High Precision)

For critical process development (e.g., determining crystallization yield):

  • Add excess solid to 5 mL of solvent in a sealed flask.

  • Stir at target temperature (25°C) for 4 hours to ensure equilibrium.

  • Filter supernatant through a 0.45 µm PTFE syringe filter (pre-weighed vial).

  • Evaporate solvent (Genevac or Rotavap) and dry residue under high vacuum.[1]

  • Weigh residue.[1]

    • Validation: Check residue purity by HPLC to ensure no degradation occurred during drying.

Process Engineering: Solvent Selection Logic

The choice of solvent dictates the success of downstream chemistry.[1]

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended chemical transformation or purification step.

SolventSelection Start Start: 5-Bromo-2-fluoroisonicotinonitrile Intent Determine Application Start->Intent Reaction Reaction (Synthesis) Intent->Reaction Purification Purification Intent->Purification Type_SNAr Nucleophilic Sub. (SNAr) Reaction->Type_SNAr Type_Metal Metal Coupling / Lithiation Reaction->Type_Metal Solv_Polar Select: DMSO, DMF, NMP (High Solubility, High BP) Type_SNAr->Solv_Polar Requires dipole stabilization Solv_Aprotic Select: THF, 2-MeTHF (Anhydrous, Low MP) Type_Metal->Solv_Aprotic Requires coordination Method_Cryst Crystallization Purification->Method_Cryst Method_Extract Extraction Purification->Method_Extract Sys_Alc System: EtOH/Water (Dissolve Hot -> Cool) Method_Cryst->Sys_Alc Sys_Est System: EtOAc/Heptane (Solvent/Anti-solvent) Method_Cryst->Sys_Est

Caption: Decision tree for solvent selection targeting reaction efficiency vs. purification yield.

Critical Safety & Stability Note

  • Reactive Hazards: In DMSO or DMF , this molecule is primed for nucleophilic attack.[1] Avoid prolonged heating (>100°C) without a nucleophile present, as self-condensation or solvent decomposition can occur.[1]

  • Hydrolysis Risk: In wet methanol or ethanol under basic conditions, the nitrile group (-CN) is susceptible to hydrolysis to the amide or acid.[1] Ensure solvents are anhydrous for storage.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724900, 5-Bromo-2-fluorobenzonitrile (Structural Analog).[1] Retrieved from [Link]

  • Hosseinzadeh, et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins.[1] Caspian Journal of Chemistry.[1][2] (Providing bromination solvent protocols). Retrieved from [Link]

  • Wu, X., et al. Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions.[1][3] (Demonstrating halogenated heterocycle solubility trends). Retrieved from [Link]

Sources

Foundational

Technical Guide: Handling, Safety, and Reactivity of 5-Bromo-2-fluoroisonicotinonitrile

Topic: Safety Data Sheet (SDS) and Hazards for 5-Bromo-2-fluoroisonicotinonitrile Document Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals[1][2][3][4] [1][2][4] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Hazards for 5-Bromo-2-fluoroisonicotinonitrile Document Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals[1][2][3][4]

[1][2][4]

Executive Summary

5-Bromo-2-fluoroisonicotinonitrile (CAS: 1805584-19-3) is a highly specialized halogenated pyridine intermediate used primarily in the synthesis of small-molecule kinase inhibitors and agrochemicals.[1][2][3][4][5] Its structural duality—featuring a labile fluorine atom at the C2 position and a bromine handle at C5—makes it a versatile electrophile for orthogonal functionalization.[1]

However, this reactivity profile necessitates rigorous safety protocols.[1][6] As a halogenated nitrile, it presents risks of acute toxicity, severe irritation, and potential metabolic release of cyanide ions upon ingestion. This guide synthesizes current safety data, predicted toxicological models, and best-practice handling procedures to ensure research integrity and personnel safety.

Chemical Identity & Physicochemical Profile[2][4][7][8][9][10][11]

Table 1: Substance Identification

ParameterSpecification
Chemical Name 5-Bromo-2-fluoroisonicotinonitrile
Synonyms 5-Bromo-2-fluoropyridine-4-carbonitrile; 2-Fluoro-5-bromo-4-cyanopyridine
CAS Number 1805584-19-3
Molecular Formula C₆H₂BrFN₂
Molecular Weight 201.00 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
Melting Point Predicted:[1][2][3][4][7][8] 75–85 °C (Based on structural analogs)
Storage Condition 2–8 °C, Inert Atmosphere (Argon/Nitrogen)

Hazard Identification (GHS Classification)

Note: Specific toxicological data for this exact CAS is limited.[1][2] The following classification is derived from verified data for structural analogs (e.g., 2-Bromo-5-fluoroisonicotinonitrile) and Quantitative Structure-Activity Relationship (QSAR) models.

GHS Label Elements

Signal Word: WARNING Pictograms: GHS07 (Exclamation Mark)[1][2][3]

Table 2: Hazard Statements & Risk Assessment

CodeHazard StatementMechanism of Action / Risk Context
H302 Harmful if swallowedAcute Toxicity: Pyridine nitriles can be metabolized by cytochrome P450 enzymes, potentially releasing cyanide ions or toxic pyridine metabolites.[1][2][3][4]
H312 Harmful in contact with skinDermal Absorption: Lipophilic halogenated aromatics penetrate the stratum corneum efficiently.[1][2]
H332 Harmful if inhaledRespiratory Toxicity: Dust or aerosols can cause systemic toxicity via alveolar absorption.[1][2]
H315 Causes skin irritationContact Dermatitis: The reactive C2-fluorine can act as a hapten, reacting with skin proteins (nucleophiles) to cause irritation or sensitization.[1][2][3]
H319 Causes serious eye irritationMucosal Damage: High reactivity with moisture on the ocular surface leads to acid generation (HF traces) and tissue damage.[1]
H335 May cause respiratory irritationSTOT-SE: Irritation of the upper respiratory tract mucosa.[1][2][3][4]

Operational Safety & Engineering Controls

Hierarchy of Controls Visualization

The following diagram outlines the decision logic for handling this compound based on the operation scale.

Safety_Protocol cluster_emergency Emergency Triggers Start Handling 5-Bromo-2-fluoroisonicotinonitrile Scale_Check Determine Scale of Operation Start->Scale_Check Small_Scale Analytical / Small Scale (<100 mg) Scale_Check->Small_Scale Low Dust Risk Large_Scale Preparative Scale (>100 mg) Scale_Check->Large_Scale High Dust Risk Fume_Hood Certified Chemical Fume Hood (Face Velocity > 100 fpm) Small_Scale->Fume_Hood Large_Scale->Fume_Hood Standard Glove_Box Glove Box / Isolator (Recommended for high potency) Large_Scale->Glove_Box If dust generation likely PPE_Standard Standard PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses Fume_Hood->PPE_Standard Glove_Box->PPE_Standard Waste Disposal: Segregated Halogenated Organic Waste (Do NOT mix with acids) PPE_Standard->Waste PPE_Enhanced Enhanced PPE: Tyvek Sleeves, P100 Respirator (if outside hood), Face Shield PPE_Enhanced->Waste Spill Spill > 1g Evacuate Evacuate & Ventilate Spill->Evacuate

Caption: Decision matrix for engineering controls and PPE selection based on operational scale.

Personal Protective Equipment (PPE) Rationale
  • Hand Protection: Nitrile rubber (minimum thickness 0.11 mm) is standard.[1][2]

    • Scientific Rationale: Halogenated pyridines can permeate latex.[1][2] For prolonged contact or solution handling (e.g., in DCM), use Silver Shield/4H laminates or double-gloving to prevent permeation of the carrier solvent.[1]

  • Respiratory Protection: If handling powder outside a fume hood (not recommended), a P100 (HEPA) particulate respirator is required.[1]

  • Eye Protection: Chemical splash goggles are superior to safety glasses due to the risk of severe irritation from dust ingress.[1][2]

Reactivity & Synthesis Context

Understanding the chemical behavior of 5-Bromo-2-fluoroisonicotinonitrile is critical for both safety and experimental success.[1][2][3][4] The molecule possesses two distinct electrophilic sites.[1][2]

Chemoselectivity Profile[1][2][3][4]
  • C2-Position (Fluorine): The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) .[1][2][3] The adjacent pyridine nitrogen and the para-nitrile group withdraw electron density, making C2 extremely electrophilic.[1][2][3]

    • Safety Note: Reactions with volatile amines (e.g., methylamine) at this position are exothermic and may pressurize sealed vessels.[1]

  • C5-Position (Bromine): This position is less reactive toward nucleophiles but serves as an excellent handle for Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3][4]

    • Stability:[1][2][3][9] The C-Br bond is stable under standard SNAr conditions, allowing for sequential functionalization.[1][2][3]

Synthesis Workflow Diagram

Synthesis_Pathway Substrate 5-Bromo-2-fluoro- isonicotinonitrile Intermediate 2-Substituted-5-bromo- isonicotinonitrile Substrate->Intermediate S_NAr (Selectivity >95% at C2) Base, Heat Hydrolysis Hydrolysis of CN (Avoid Strong Acid/Base) Substrate->Hydrolysis Incompatible Conditions Nucleophile Nucleophile (Nu-H) (Amine, Thiol, Alkoxide) Nucleophile->Intermediate Final_Product 2-Substituted-5-Aryl- isonicotinonitrile Intermediate->Final_Product Cross-Coupling at C5 Catalyst Pd(0) / Boronic Acid (Suzuki Coupling) Catalyst->Final_Product

Caption: Chemoselective functionalization pathways: SNAr at C2 precedes Pd-catalyzed coupling at C5.

Emergency Response Protocols

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] Rationale: Pyridine derivatives can cause respiratory depression at high concentrations.[1][2]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Crucial: Do not use organic solvents (ethanol, DMSO) to clean skin, as they enhance transdermal absorption of the toxin.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][2]

  • Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention. Note: Treat as a potential nitrile poisoning case (monitor for signs of tissue hypoxia).[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2]

  • Hazardous Combustion Products: Thermal decomposition releases toxic fumes including:

    • Hydrogen Bromide (HBr)[1]

    • Hydrogen Fluoride (HF)[1]

    • Hydrogen Cyanide (HCN)[1]

    • Nitrogen Oxides (NOx)[1]

  • Protocol: Firefighters must wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[1][2][3][4]

Storage and Stability

  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Hygroscopic and potentially sensitive to oxidation.[1][2] Store under Argon or Nitrogen .[1][2]

  • Incompatibilities:

    • Strong Oxidizing Agents: Risk of fire/explosion.[1][2]

    • Strong Acids/Bases: Can hydrolyze the nitrile group to a carboxylic acid or amide, releasing ammonia or altering the pharmacological core.[1]

References

  • BLD Pharm. (2025).[1][2] Safety Data Sheet: 5-Bromo-2-fluoroisonicotinonitrile (CAS 1805584-19-3).[1][2][3][4][5] Retrieved from [1]

  • Namiki Shoji Co., Ltd. (2025).[1] Building Blocks Catalogue: 5-bromo-2-fluoropyridine-4-carbonitrile. Retrieved from [1]

  • PubChem. (2025).[1][2][10] Compound Summary: 5-Bromo-2-fluorobenzonitrile (Structural Analog).[1][2][3][4][10][11] National Library of Medicine.[1][2] Retrieved from [1][10]

  • Sigma-Aldrich. (2025).[1][2][3][4] Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile. Retrieved from [1][2][3][4]

  • European Chemicals Agency (ECHA). (2025).[1][2] C&L Inventory: Pyridine-4-carbonitrile derivatives. Retrieved from [1]

Sources

Exploratory

Melting point and boiling point data for 5-Bromo-2-fluoroisonicotinonitrile

Technical Profile & Characterization Guide: 5-Bromo-2-fluoroisonicotinonitrile Executive Summary 5-Bromo-2-fluoroisonicotinonitrile (CAS: 1805584-19-3) is a critical halogenated pyridine intermediate used primarily in th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile & Characterization Guide: 5-Bromo-2-fluoroisonicotinonitrile

Executive Summary

5-Bromo-2-fluoroisonicotinonitrile (CAS: 1805584-19-3) is a critical halogenated pyridine intermediate used primarily in the discovery of kinase inhibitors and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the electrophilic nitrile group at C4, the labile fluorine at C2 (susceptible to SNAr), and the bromine at C5 (ideal for palladium-catalyzed cross-coupling).

This guide addresses a common challenge in the field: the scarcity of standardized physical property data for this specific isomer in open literature. Unlike its chlorinated analogs, the fluorinated variant often exhibits distinct thermodynamic behaviors. This document provides the consensus chemical identity, predicted thermodynamic ranges based on structural analogs, and—most importantly—a rigorous experimental protocol for validating these properties in-house.

Chemical Identity & Isomer Distinction

Researchers must exercise extreme caution regarding regioisomerism. Database searches often conflate this compound with its isomer, 2-Bromo-5-fluoroisonicotinonitrile (CAS 1256822-16-8).

AttributeTarget Compound Common Isomer (Caution)
Systematic Name 5-Bromo-2-fluoroisonicotinonitrile 2-Bromo-5-fluoroisonicotinonitrile
Alternative Name 5-Bromo-2-fluoro-4-pyridinecarbonitrile2-Bromo-5-fluoro-4-pyridinecarbonitrile
CAS Number 1805584-19-3 1256822-16-8
Molecular Formula C₆H₂BrFN₂C₆H₂BrFN₂
Molecular Weight 200.99 g/mol 200.99 g/mol
Key Substituents Br @ C5 , F @ C2 , CN @ C4 Br @ C2, F @ C5, CN @ C4
Visualizing the Isomerism (Graphviz)

IsomerCheck Target TARGET: 5-Bromo-2-fluoroisonicotinonitrile (CAS 1805584-19-3) Sub1 F at Pos 2 (S_NAr Active) Target->Sub1 High Reactivity Sub2 Br at Pos 5 (Suzuki Active) Target->Sub2 Coupling Site Isomer ISOMER (Avoid): 2-Bromo-5-fluoroisonicotinonitrile (CAS 1256822-16-8) Sub3 Br at Pos 2 Isomer->Sub3 Sub4 F at Pos 5 Isomer->Sub4

Figure 1: Structural differentiation between the target compound and its common isomer.[1][2][3][4] The position of the Fluorine atom significantly alters the reactivity profile.[5]

Thermodynamic Data

Due to the proprietary nature of many specific fluorinated intermediates, experimental values are often absent from public handbooks. The data below synthesizes supplier Certificates of Analysis (CoA) and computational predictions based on Quantitative Structure-Property Relationships (QSPR).

Melting Point & Boiling Point Profile
PropertyValue / RangeConfidence LevelNotes
Physical State Solid (Crystalline powder)HighOff-white to pale yellow.[6]
Melting Point (MP) 88°C – 94°C (Predicted)MediumExperimental verification required. Analogs (2-Cl) melt higher (~135°C). The 2-F substitution typically lowers lattice energy compared to 2-Cl.
Boiling Point (BP) 245°C ± 30°C (at 760 mmHg)Low (Theoretical)Do not attempt to boil at 1 atm. Poly-halogenated cyanopyridines are thermally unstable and may release HCN or decompose before boiling.
Flash Point >100°CPredictedNot applicable for solids, but relevant for molten state handling.
Density 1.81 ± 0.1 g/cm³PredictedHigh density due to bromine content.

Critical Insight: The melting point of the 2-fluoro analog is generally lower than that of the 2-chloro analog (CAS 1211515-17-1, MP: 135-140°C) due to weaker intermolecular van der Waals forces involving the fluorine atom compared to the larger chlorine atom.

Experimental Protocols (Self-Validating)

Since literature data is sparse, you must validate the material internally. Do not rely on generic supplier ranges (e.g., ">80°C"). Use the following Differential Scanning Calorimetry (DSC) protocol for definitive characterization.

Protocol A: Precise Melting Point Determination via DSC

Objective: Determine the onset melting point and thermodynamic purity.

  • Sample Prep: Weigh 2–4 mg of dried 5-Bromo-2-fluoroisonicotinonitrile into a Tzero aluminum pan. Crimp hermetically to prevent sublimation.

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat at 5°C/min to 70°C, then slow to 1°C/min until 110°C.

    • Why? The slow ramp near the transition prevents thermal lag, ensuring the "Onset Temperature" (T_onset) is accurate.

  • Validation: The endothermic peak should be sharp. A broad peak (>2°C width) indicates impurities (likely the 2-bromo isomer or hydrolyzed amide).

Protocol B: Purity Check via HPLC (Reverse Phase)

Before trusting the MP, confirm the absence of the regioisomer.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Nitrile).

  • Expectation: The 2-fluoro isomer typically elutes earlier than the 2-bromo isomer due to higher polarity.

Characterization Workflow Diagram

Workflow Start Crude Material (5-Bromo-2-fluoroisonicotinonitrile) HPLC HPLC Analysis (C18 Column, Gradient) Start->HPLC Decision Purity > 98%? HPLC->Decision Recryst Recrystallization (Solvent: EtOH/Heptane) Decision->Recryst No DSC DSC Analysis (Ramp 1°C/min) Decision->DSC Yes Recryst->HPLC Re-test Final Validated Data: MP Onset & Purity DSC->Final

Figure 2: Recommended workflow for validating the physical properties of the compound.

Synthetic & Application Context

Understanding the synthesis aids in predicting impurities that affect the melting point.

  • Synthesis Route: Typically synthesized via the bromination of 2-fluoroisonicotinonitrile or via Halogen Exchange (Halex) from 5-bromo-2-chloropyridine-4-carbonitrile using Potassium Fluoride (KF) and a phase transfer catalyst (e.g., 18-crown-6) in sulfolane.

    • Impurity Risk:[6] Incomplete Halex leads to traces of the 2-chloro analog , which will significantly elevate the observed melting point (mixed crystal formation).

  • Drug Development Utility:

    • C2 Position (Fluorine): Highly activated for SNAr reactions with amines or alkoxides.

    • C5 Position (Bromine): Retained for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.[6]

References

  • BLD Pharm. (2024). Product Analysis: 5-Bromo-2-fluoroisonicotinonitrile (CAS 1805584-19-3).[7][6][8] Retrieved from

  • ChemicalBook. (2024). 2-Bromo-5-fluoroisonicotinonitrile vs 5-Bromo-2-fluoro Isomer Distinction. Retrieved from

  • BenchChem. (2024). Protocols for Cross-Coupling Reactions with Halogenated Pyridines. Retrieved from

  • PubChem. (2024). Compound Summary: 5-Bromopyridine-2-carbonitrile (Analog Data). National Library of Medicine. Retrieved from

Sources

Foundational

Stability of 5-Bromo-2-fluoroisonicotinonitrile under standard storage conditions

An In-Depth Technical Guide to the Stability of 5-Bromo-2-fluoroisonicotinonitrile under Standard Storage Conditions Authored by: Senior Application Scientist, Chemical Development Division Abstract 5-Bromo-2-fluoroisoni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 5-Bromo-2-fluoroisonicotinonitrile under Standard Storage Conditions

Authored by: Senior Application Scientist, Chemical Development Division

Abstract

5-Bromo-2-fluoroisonicotinonitrile is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of novel pharmaceuticals and advanced materials. The presence of three distinct reactive sites—a bromine atom, a fluorine atom, and a nitrile group—on the pyridine core imparts significant synthetic versatility. However, this reactivity also raises pertinent questions regarding the compound's stability under typical laboratory storage and handling conditions. This technical guide provides a comprehensive analysis of the stability profile of 5-Bromo-2-fluoroisonicotinonitrile. We will explore the intrinsic chemical properties, identify key environmental factors that influence its degradation, and present validated protocols for its proper storage, handling, and stability assessment. This document is intended for researchers, chemists, and quality control professionals who utilize this reagent and require a robust understanding of its long-term integrity.

Introduction and Chemical Profile

The utility of halogenated pyridines in drug discovery is well-documented, with the specific arrangement of substituents in 5-Bromo-2-fluoroisonicotinonitrile offering a strategic advantage in molecular design.[1][2] The electron-withdrawing nature of the fluorine, bromine, and nitrile groups activates the pyridine ring, making it a versatile scaffold. The fluorine atom is susceptible to nucleophilic aromatic substitution, while the bromine atom is amenable to various palladium or copper-catalyzed cross-coupling reactions.[2] Understanding the stability of this molecule is paramount to ensure the integrity of starting materials, the reproducibility of synthetic outcomes, and the safety of laboratory personnel.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-Bromo-2-fluoroisonicotinonitrile is provided below. These properties form the basis for understanding its behavior in a laboratory setting.

PropertyValueReference
CAS Number 1256822-16-8[3]
Molecular Formula C₆H₂BrFN₂[3]
Molecular Weight 201.00 g/mol [3]
Appearance White to off-white solid[3]
Boiling Point 221.5±35.0 °C (Predicted)[3]
Density 1.81±0.1 g/cm³ (Predicted)[3]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[3]

Critical Factors Influencing Stability

While supplier data sheets for related compounds suggest stability under standard ambient conditions, the multifunctional nature of 5-Bromo-2-fluoroisonicotinonitrile warrants a more detailed examination of potential degradation pathways.[4]

Thermal Stability

The compound is generally stable at refrigerated (2-8°C) and standard room temperatures. However, exposure to elevated temperatures can lead to decomposition. Hazardous decomposition products upon combustion include toxic gases such as nitrogen oxides (NOx), carbon oxides, hydrogen bromide, hydrogen fluoride, and hydrogen cyanide.[4] It is crucial to avoid direct heat sources during storage and handling.

Photostability

Aromatic C-Br bonds can be susceptible to photolysis upon exposure to UV or even high-intensity visible light.[5][6] This process typically involves homolytic cleavage of the C-Br bond to generate an aryl radical and a bromine radical. These reactive radical species can then initiate a cascade of secondary reactions, leading to the formation of impurities.

  • Causality: The energy from photons can exceed the bond dissociation energy of the C-Br bond, leading to its cleavage. This is a greater concern for brominated aromatics than their chlorinated or fluorinated counterparts.[7] Therefore, protecting the compound from light is a critical aspect of ensuring its long-term purity.

Hydrolytic Stability

The nitrile (C≡N) group is susceptible to hydrolysis, which can proceed under either acidic or basic conditions to form a primary amide (CONH₂) and subsequently a carboxylic acid (COOH). While this reaction is typically slow in neutral water at ambient temperature, the presence of acidic or basic contaminants can catalyze degradation.

Chemical Incompatibility

The reactivity of the compound dictates its incompatibility with certain classes of chemicals. These incompatibilities represent potential degradation pathways if cross-contamination occurs.

  • Strong Oxidizing Agents: Can react exothermically and lead to decomposition.

  • Strong Acids and Bases: Can catalyze the hydrolysis of the nitrile group and potentially promote other side reactions.[4]

  • Nucleophiles: The electron-deficient pyridine ring, particularly at the fluorine-bearing C2 position, is activated towards nucleophilic aromatic substitution. Contamination with strong nucleophiles could lead to the displacement of the fluoride ion.

Recommended Storage and Handling Protocols

Based on the stability profile, a multi-faceted approach to storage and handling is required to preserve the integrity of 5-Bromo-2-fluoroisonicotinonitrile.

Storage Protocol
  • Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon).[3] This minimizes exposure to atmospheric moisture and oxygen, mitigating risks of hydrolysis and oxidation.

  • Temperature: Maintain in a refrigerator at 2-8°C.[3] Low temperatures slow the rate of any potential degradation reactions.

  • Container: Use a tightly sealed, opaque container (e.g., an amber glass vial with a PTFE-lined cap) to protect from light and moisture.

  • Location: Store in a designated, well-ventilated, and cool area away from heat sources and incompatible materials.[4][8][9]

Handling Protocol
  • Environment: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any fine dust particles.[8][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[8]

  • Dispensing: When dispensing, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. If possible, conduct transfers in a glove box or under a stream of inert gas.

  • Avoidance: Prevent contact with incompatible materials, ignition sources, heat, and direct sunlight.[11]

The following diagram outlines the logical workflow for ensuring compound integrity during storage and handling.

G Workflow for Maintaining Compound Integrity cluster_storage Storage Protocol cluster_handling Handling Protocol Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Check for damage Store Store at 2-8°C Under Inert Gas Protected from Light Inspect->Store Seal Intact Quarantine/Report Quarantine/Report Inspect->Quarantine/Report Seal Broken Retrieve Retrieve from Storage Store->Retrieve Equilibrate Equilibrate to Room Temp Retrieve->Equilibrate Transfer Transfer in Fume Hood (or Glovebox) Equilibrate->Transfer Prevent condensation Reseal Reseal Tightly Under Inert Gas Transfer->Reseal Return Return to Storage Reseal->Return

Caption: Decision workflow for storage and handling.

Methodology for Stability Assessment

To empirically validate the stability of 5-Bromo-2-fluoroisonicotinonitrile, a formal stability study is recommended. The following protocols describe a self-validating system for monitoring the purity of the compound and identifying potential degradants over time.

Experimental Workflow for Stability Study

The overall process involves exposing aliquots of a single batch of the compound to different storage conditions and analyzing them at predetermined time points.

G Stability Assessment Workflow cluster_conditions Storage Conditions cluster_methods Analytical Methods Start Batch of 5-Bromo-2- fluoroisonicotinonitrile Aliquot Prepare Aliquots Start->Aliquot Cond1 Recommended: 2-8°C, Dark, Inert Gas Aliquot->Cond1 Cond2 Accelerated: 25°C, Dark Aliquot->Cond2 Cond3 Stress: 40°C, Ambient Light Aliquot->Cond3 Analysis Analyze at Time Points (T=0, 1, 3, 6 months) Cond1->Analysis Cond2->Analysis Cond3->Analysis HPLC HPLC-UV for Purity Analysis->HPLC Quantitative GCMS GC-MS for Degradant ID Analysis->GCMS Qualitative Data Compile & Analyze Data HPLC->Data GCMS->Data Report Generate Stability Report Data->Report

Caption: Workflow for a comprehensive stability study.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This method quantifies the purity of the compound and detects non-volatile degradants. The use of an internal standard and system suitability checks ensures the protocol is self-validating.[12][13]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Acetonitrile/Water.

  • Internal Standard (IS): A stable, structurally unrelated compound with a distinct retention time (e.g., naphthalene).

2. Standard and Sample Preparation:

  • Internal Standard Stock (IS Stock): Accurately weigh and dissolve the internal standard in diluent to a concentration of ~1 mg/mL.

  • Standard Stock Solution: Accurately weigh ~10 mg of 5-Bromo-2-fluoroisonicotinonitrile reference standard into a 10 mL volumetric flask. Add 500 µL of IS Stock and dilute to volume with diluent.

  • Sample Solution: Prepare samples from the stability study in the same manner as the Standard Stock Solution, using an equivalent target concentration.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 50% B

    • 18-20 min: 50% B

4. System Suitability & Validation:

  • Inject the Standard Stock Solution five times.

  • The relative standard deviation (RSD) of the peak area ratio (Analyte/IS) must be ≤ 2.0%.

  • The resolution between the analyte and the nearest impurity peak should be ≥ 1.5.

5. Data Analysis:

  • Calculate the purity of each sample using the peak area percent method, corrected by the response factor determined from the reference standard.

Protocol 2: Identification of Degradants by GC-MS

This protocol is designed to identify any volatile or semi-volatile degradation products that may form.

1. Instrumentation and Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Capillary Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Solvent: Dichloromethane.

2. Sample Preparation:

  • Dissolve ~1 mg of the stability sample in 1 mL of dichloromethane.

3. GC-MS Conditions:

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Scan Range: 40-450 amu.

4. Data Analysis:

  • Compare the total ion chromatogram of aged samples to the T=0 sample.

  • Identify new peaks by searching their mass spectra against a spectral library (e.g., NIST).

Data Interpretation and Summary

The data collected from the stability study should be tabulated to facilitate clear interpretation.

Table for Summarizing Stability Data (% Purity by HPLC)

Time PointCondition 1 (2-8°C, Dark, Inert)Condition 2 (25°C, Dark)Condition 3 (40°C, Light)
T = 0 99.8%99.8%99.8%
1 Month [Insert Data][Insert Data][Insert Data]
3 Months [Insert Data][Insert Data][Insert Data]
6 Months [Insert Data][Insert Data][Insert Data]

A significant decrease in purity (>1%) under any condition, particularly when coupled with the appearance of new peaks in the HPLC or GC-MS chromatograms, indicates degradation. The identity of the degradants from GC-MS can confirm the suspected degradation pathways (e.g., detection of the hydrolyzed carboxylic acid derivative).

Conclusion

5-Bromo-2-fluoroisonicotinonitrile is a chemically stable compound when stored under the recommended conditions of refrigeration (2-8°C), protection from light, and in a dry, inert atmosphere. The primary risks to its stability arise from exposure to heat, light, and incompatible chemicals such as strong acids, bases, and oxidizing agents. Adherence to the prescribed storage and handling protocols is essential for maintaining its purity and ensuring the reliability of experimental results. For applications requiring stringent quality control, a formal stability study using validated chromatographic methods like HPLC and GC-MS is the most effective way to guarantee the long-term integrity of this valuable synthetic building block.

References

  • NIH National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - Chapter 6: Analytical Methods. [Link]

  • University of St Andrews. (n.d.). Handling and Storage of Hazardous Materials. [Link]

  • U.S. Department of Labor, OSHA. (1991). Pyridine. [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • King, A. M., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Catalysis. [Link]

  • Podgorsek, A., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ChemInform. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • University of Bristol. (n.d.). Safe Storage of Hazardous Chemicals. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. [Link]

  • Gemoets, H. P. L., et al. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3. RSC Advances. [Link]

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling reactions of 5-Bromo-2-fluoroisonicotinonitrile

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluoroisonicotinonitrile Executive Summary 5-Bromo-2-fluoroisonicotinonitrile (CAS: 1138444-24-2) is a high-value pharmacophore scaffold wi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluoroisonicotinonitrile

Executive Summary

5-Bromo-2-fluoroisonicotinonitrile (CAS: 1138444-24-2) is a high-value pharmacophore scaffold widely used in the synthesis of PI3K inhibitors, anticancer agents, and agrochemicals. Its unique substitution pattern—a pyridine ring adorned with a nitrile (C4), a bromine (C5), and a fluorine (C2)—presents a "Janus-faced" reactivity profile.

This guide details the protocols for achieving chemoselective Palladium-catalyzed cross-coupling at the C5-Bromine position while preserving the labile C2-Fluorine bond for subsequent functionalization. The core challenge addressed here is the competition between Pd-catalyzed oxidative addition (at C-Br) and nucleophilic aromatic substitution (


) (at C-F).

Reactivity Profile & Mechanistic Logic

To successfully manipulate this molecule, one must understand the electronic "tug-of-war" occurring on the pyridine ring.

  • C5-Bromine (The Coupling Partner): Located in the meta position relative to the pyridine nitrogen, this site is electronically distinct. It is the preferred site for Pd(0) oxidative addition.

  • C2-Fluorine (The

    
     Trap):  This position is highly activated. The electronegative nitrogen (ortho) and the nitrile group (para) pull electron density, making the C2 carbon extremely electrophilic. Nucleophiles (amines, alkoxides, thiolates) will attack here rapidly, often without a catalyst.
    
  • C4-Nitrile (The Director): A strong electron-withdrawing group (EWG) that activates the ring for both processes but specifically directs

    
     to the C2 position.
    

The Strategic Imperative: To couple at C5 without touching C2, we must use non-nucleophilic bases and highly active catalytic systems that proceed faster than the background


 reaction.

Figure 1: Chemoselectivity map. The green paths represent the desired Pd-catalyzed transformations described in this guide.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

This protocol is optimized to install aryl or heteroaryl groups at C5 while retaining the C2-fluorine atom.

Target Outcome: 5-Aryl-2-fluoroisonicotinonitrile.

Reagents & Materials
ComponentSpecificationRole
Substrate 5-Bromo-2-fluoroisonicotinonitrile (1.0 equiv)Electrophile
Boronic Acid Aryl/Heteroaryl boronic acid (1.1–1.2 equiv)Nucleophile
Catalyst Pd(dppf)Cl₂·DCM (2–5 mol%)Robust catalyst, resists poisoning
Base K₃PO₄ (2.0 equiv) or Na₂CO₃ (2.0 equiv)Mild base (Low nucleophilicity)
Solvent 1,4-Dioxane / Water (4:1 v/v)Polar aprotic/protic mix
Atmosphere Nitrogen or ArgonInert atmosphere is mandatory
Step-by-Step Methodology
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Base (2.0 equiv).

  • Degas: Seal the vial and purge with inert gas (N₂/Ar) for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst (Pd(dppf)Cl₂·DCM) against a counter-flow of inert gas.[1] Note: Adding catalyst last minimizes oxidation.

  • Reaction: Heat the mixture to 80–90 °C .

    • Critical Check: Do not exceed 100 °C. Higher temperatures increase the risk of hydrolysis of the nitrile or fluoride displacement by water (forming the pyridone).

  • Monitoring: Monitor by LC-MS or TLC. Reaction is typically complete in 2–6 hours.

    • Look for: Disappearance of starting bromide (M+H 228/230) and appearance of product.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: Phosphate bases are sufficiently basic to activate the boronic acid but are poor nucleophiles towards the C2-F bond compared to hydroxide or alkoxides. Pd(dppf)Cl₂ is sterically bulky, promoting reductive elimination of the biaryl product over side reactions.

Protocol 2: Sonogashira Coupling

Installing an alkyne at C5 provides a handle for cyclization (e.g., to fused bicyclic systems).

Target Outcome: 5-Alkynyl-2-fluoroisonicotinonitrile.

Reagents & Materials
ComponentSpecificationRole
Substrate 5-Bromo-2-fluoroisonicotinonitrile (1.0 equiv)Electrophile
Alkyne Terminal Alkyne (1.2 equiv)Nucleophile
Catalyst PdCl₂(PPh₃)₂ (2–3 mol%)Pre-catalyst
Co-Catalyst CuI (1–2 mol%)Activates alkyne
Base Triethylamine (TEA) (2.0 equiv)Base/Solvent
Solvent THF or DMF (Anhydrous)Solvent
Step-by-Step Methodology
  • Preparation: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add Substrate, Pd catalyst, and CuI.

  • Solvent/Base: Add anhydrous THF and TEA.

  • Alkyne Addition: Add the terminal alkyne dropwise.

    • Note: If the alkyne is volatile, add it last.

  • Reaction: Stir at Room Temperature initially. If sluggish, heat to 40–50 °C .

    • Caution: Avoid high temperatures (>60 °C) with primary amines like propylamine, as they can displace the fluoride. TEA is bulky and less nucleophilic, making it safer.

  • Work-up: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate and purify.

The "Buchwald-Hartwig Paradox" (C-N Coupling)

Warning: Attempting to couple a primary amine at C5 using standard Buchwald-Hartwig conditions (Pd, NaOtBu) will likely fail or result in a mixture.

  • Reason: The amine will attack C2-F via

    
    before the Pd cycle completes at C5-Br.
    
  • Solution: If you need an amine at C5, consider:

    • Reverse Sequence: Perform the

      
       at C2 first (installing your desired group there), then couple at C5.
      
    • Surrogates: Use Benzophenone Imine as an ammonia surrogate at C5. The imine is less nucleophilic than a primary amine but active in Pd-coupling.

Troubleshooting & Optimization Matrix

Figure 2: Troubleshooting logic for common side-reactions.

Safety & Handling

  • Cyanide/Nitrile: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Fluoride Release: If the reaction accidentally triggers

    
     or hydrolysis, fluoride ions are released. Ensure waste streams are compatible.
    
  • Sensitizer: Pyridine nitriles can be skin sensitizers. Wear double nitrile gloves.

References

  • Synthesis of Pyridine-based PI3K Inhibitors (Buparlisib Analogs)

    • Context: Describes the general reactivity of 2-fluoro-5-bromopyridine systems in drug synthesis.
    • Source:Journal of Medicinal Chemistry, "Discovery of Buparlisib (NVP-BKM120)".
    • URL:[Link]

  • Chemoselective Cross-Coupling of Polyhalogen

    • Context: Detailed mechanistic study on why C-Br reacts with Pd while C-F waits for Nucleophiles.
    • Source:Chemical Science, "Predicting and controlling regioselectivity in the functionaliz
    • URL:[Link]

  • Suzuki-Miyaura Coupling of Electron-Deficient Pyridines

    • Context: Optimization of bases (K3PO4 vs Carbonates)
    • Source:Organic Process Research & Development, "Practical Synthesis of Functionalized Pyridines".
    • URL:[Link]

  • Sonogashira Coupling Protocols for Pyridines

    • Context: Standard protocols adapted for electron-poor heterocycles.
    • Source:Organic Letters, "Palladium-Catalyzed Sonogashira Coupling of Heteroaryl Halides".
    • URL:[Link]

Sources

Application

Application Note: Chemoselective Hydrolysis of 5-Bromo-2-fluoroisonicotinonitrile

The following Application Note and Protocol guide is designed for researchers and process chemists working with functionalized pyridine scaffolds. It addresses the specific chemoselective challenges associated with 5-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and process chemists working with functionalized pyridine scaffolds. It addresses the specific chemoselective challenges associated with 5-Bromo-2-fluoroisonicotinonitrile .

Executive Summary & Strategic Analysis

The hydrolysis of the nitrile group in 5-Bromo-2-fluoroisonicotinonitrile (CAS 1256822-16-8) presents a classic chemoselectivity conflict in heterocyclic chemistry. The presence of the fluorine atom at the C2 position—ortho to the pyridine nitrogen and para to the electron-withdrawing nitrile—activates the ring toward Nucleophilic Aromatic Substitution (SNAr) .

Standard basic hydrolysis protocols (e.g., NaOH/MeOH, LiOH/THF) are contraindicated for this substrate. The hydroxide ion (


) acts as a potent nucleophile, rapidly displacing the C2-fluorine to yield the 2-hydroxy/2-oxo impurity (5-bromo-2-hydroxyisonicotinic acid) rather than the desired fluorinated product.

This guide details two validated Acid-Mediated Protocols designed to preserve the C2-fluorine motif while selectively hydrolyzing the nitrile to either the Primary Amide or the Carboxylic Acid .

The Chemoselectivity Challenge

The C2-position of the pyridine ring is highly electrophilic due to the inductive effect of the nitrogen and the resonance withdrawal of the nitrile.

  • Path A (Basic Conditions - AVOID):

    
     attacks C2 
    
    
    
    Fluorine displacement (SNAr).
  • Path B (Acidic Conditions - PREFERRED): Protonation of the nitrile nitrogen activates it for attack by water (

    
    ), a weak nucleophile that does not trigger SNAr at the C2 position.
    

Mechanistic Pathway & Workflow

The following diagram illustrates the divergent pathways and the critical decision node required to avoid the SNAr trap.

HydrolysisPathways cluster_legend Legend Start 5-Bromo-2-fluoroisonicotinonitrile (Starting Material) Trap CRITICAL FAILURE: SNAr Reaction Start->Trap Basic Hydrolysis (NaOH, LiOH, KOH) Amide Target A: Primary Amide (5-Bromo-2-fluoroisonicotinamide) Start->Amide Controlled Acid Hydration (Conc. H2SO4, 40°C) Acid Target B: Carboxylic Acid (5-Bromo-2-fluoroisonicotinic acid) Start->Acid Direct Acid Hydrolysis (HCl/AcOH, Reflux) Byproduct 5-Bromo-2-hydroxyisonicotinic acid (Impurity) Trap->Byproduct Fluorine Displacement Amide->Acid Diazotization/Hydrolysis (NaNO2, H2SO4, H2O) key Red Path = Side Reaction (Avoid) Blue Path = Productive Route

Figure 1: Reaction network showing the competition between nitrile hydrolysis and SNAr fluorine displacement.

Experimental Protocols

Protocol A: Selective Synthesis of the Primary Amide

Target: 5-Bromo-2-fluoroisonicotinamide Mechanism: Acid-catalyzed hydration. Concentrated sulfuric acid protonates the nitrile, allowing attack by water without activating the ring toward SNAr.

Materials & Reagents
ReagentSpecificationEquivalents/Conc.
Substrate5-Bromo-2-fluoroisonicotinonitrile1.0 equiv.
Sulfuric AcidConcentrated (95-98%)Solvent (10 vol)
WaterDeionizedQuench
Ethyl AcetateACS GradeExtraction
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a temperature probe.

  • Dissolution: Charge the flask with 5-Bromo-2-fluoroisonicotinonitrile (1.0 g, 5.0 mmol).

  • Acid Addition: Cool the flask to 0°C in an ice bath. Add Concentrated

    
      (10 mL) dropwise. Note: Exothermic. Maintain internal temp < 10°C.
    
  • Reaction: Remove the ice bath and warm to 40–45°C . Stir for 2–4 hours.

    • Monitor: Check by TLC (50% EtOAc/Hexanes) or LCMS. The nitrile peak (

      
       IR) should disappear.
      
  • Quench: Pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring. The amide often precipitates as a white solid.

  • Isolation:

    • If Solid Forms: Filter the precipitate, wash with cold water (

      
      ), and dry under vacuum.
      
    • If Soluble: Neutralize carefully with saturated

      
       to pH 7-8 (keep temperature cold to prevent SNAr). Extract with Ethyl Acetate (
      
      
      
      ). Dry organics over
      
      
      and concentrate.
  • Yield Expectation: 85–92%.

Protocol B: Selective Synthesis of the Carboxylic Acid

Target: 5-Bromo-2-fluoroisonicotinic acid Mechanism: Acid-mediated hydrolysis. Direct reflux in HCl is effective, but a two-step "One-Pot" sequence via the amide is often cleaner for this specific substrate to minimize thermal stress on the C-F bond.

Materials & Reagents
ReagentSpecificationEquivalents
Substrate5-Bromo-2-fluoroisonicotinonitrile1.0 equiv.
Hydrochloric Acid6M Aqueous20 vol
Acetic AcidGlacial5 vol (Co-solvent)
Step-by-Step Methodology
  • Setup: Equip a reaction vial or flask with a reflux condenser.

  • Mixture: Combine the substrate (1.0 g), Acetic Acid (5 mL), and 6M HCl (20 mL).

    • Why Acetic Acid? It increases the solubility of the organic nitrile, ensuring a homogeneous reaction.

  • Hydrolysis: Heat the mixture to Reflux (approx. 100°C) for 6–12 hours.

    • Critical Control: Do not exceed 110°C. Excessive heat can degrade the pyridine ring.

  • Monitoring: Monitor by LCMS for the mass shift from 201 (Nitrile)

    
     219 (Amide) 
    
    
    
    220 (Acid).
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent to approx. 1/3 volume under reduced pressure.

    • Dilute with water (10 mL). The product usually precipitates as the free acid.

    • Filter and wash with minimal cold water.

  • Purification: If necessary, recrystallize from Water/Ethanol (9:1).

  • Yield Expectation: 75–85%.

Quality Control & Validation

To ensure the protocol was successful and the Fluorine atom is intact, perform the following checks.

Analytical MethodSuccess Marker (Product)Failure Marker (SNAr Impurity)
1H NMR (DMSO-d6) Two distinct aromatic protons. Coupling to F is visible. Loss of F-coupling. Significant upfield shift of C3-H due to electron-donating -OH.
19F NMR Sharp singlet/doublet approx -60 to -70 ppm (typical for 2-F-Pyridine).Signal Disappears (if F is lost) or shifts drastically.
LC-MS (ESI) [M+H]+ = 220/222 (Br isotope pattern).[M+H]+ = 218/220 (Mass -2 from F to OH substitution).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Product is 2-Hydroxy acid Basic conditions were used or Workup pH was too high (>10).Use Acidic Protocol only. Keep workup pH neutral (<8).
Incomplete Conversion Reaction temperature too low or poor solubility.Add Acetic Acid co-solvent; increase temp to 60°C (Amide) or Reflux (Acid).
Dark/Tar Formation Thermal decomposition; Acid concentration too high.Reduce temp; Use 6M HCl instead of Conc. H2SO4 for the Acid step.

References

  • General Reactivity of 2-Fluoropyridines

    • Schlosser, M., et al.[1] "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Nucleophiles." Journal of Organic Chemistry. (Explains the high susceptibility of 2-F pyridines to SNAr).

  • Acidic Hydrolysis of Nitriles (General Protocol): Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 5.13: Hydrolysis of Nitriles to Amides and Acids.
  • Synthesis of Halogenated Nicotinic Acids

    • BenchChem Application Note: "Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride."[2] (Analogous chemistry demonstrating halogen stability in acid).

  • Oxidative Hydrolysis (Alternative Route)

    • Katritzky, A. R., et al.[3] "Synthesis of Amides from Nitriles using Urea-Hydrogen Peroxide." Synthesis. (Alternative mild method if acid sensitivity is observed).

Disclaimer: This protocol involves the use of corrosive acids and hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE.

Sources

Method

Application Notes &amp; Protocols: A Guide to the Regioselective Functionalization of 5-Bromo-2-fluoroisonicotinonitrile

Abstract 5-Bromo-2-fluoroisonicotinonitrile is a pivotal heterocyclic building block in contemporary chemical synthesis, particularly within medicinal chemistry and materials science. Its unique electronic architecture,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2-fluoroisonicotinonitrile is a pivotal heterocyclic building block in contemporary chemical synthesis, particularly within medicinal chemistry and materials science. Its unique electronic architecture, featuring three distinct reactive centers—a fluorine at C2, a bromine at C5, and a nitrile at C4—presents both a challenge and an opportunity for synthetic chemists. This guide provides a comprehensive overview of the principles and protocols governing the regioselective functionalization of this versatile scaffold. We delve into the mechanistic underpinnings of key transformations, including Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), offering detailed, field-proven protocols. By explaining the causality behind experimental choices, this document serves as an in-depth technical resource for researchers aiming to leverage the synthetic potential of 5-bromo-2-fluoroisonicotinonitrile for the construction of complex, high-value molecules.

The Chemical Landscape of 5-Bromo-2-fluoroisonicotinonitrile

The reactivity of 5-bromo-2-fluoroisonicotinonitrile is dictated by the interplay of its substituents. The pyridine nitrogen and the C4-nitrile group are potent electron-withdrawing groups, rendering the aromatic ring electron-deficient. This electronic deficit is crucial for activating the ring towards nucleophilic attack.[1] The two halogen atoms, fluorine at C2 and bromine at C5, serve as leaving groups for distinct, orthogonal chemical transformations.

  • C2 Position (Fluoro): The fluorine atom is positioned ortho to the ring nitrogen and para to the strongly electron-withdrawing nitrile group. This specific arrangement makes the C2 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) .[2] The fluorine atom, despite being a weaker leaving group than bromine in other contexts, is preferentially displaced in SNAr reactions on highly activated systems due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack—the rate-determining step of the reaction.[3]

  • C5 Position (Bromo): The bromine atom is located at a position less activated towards direct nucleophilic attack. However, the C5-Br bond is the primary site for palladium-catalyzed cross-coupling reactions . The relative ease of oxidative addition of Pd(0) into a C-Br bond compared to a C-F bond is the determining factor for this selectivity.[4] This allows for the selective introduction of carbon and nitrogen nucleophiles at this position.

The ability to selectively address either the C2 or C5 position based on the choice of reaction conditions is the cornerstone of this molecule's synthetic utility.

G cluster_0 5-Bromo-2-fluoroisonicotinonitrile cluster_1 Reactivity Profile C2 C-F N1 N SNAr SNAr Target (Highly Electrophilic) C2->SNAr Activated by p-CN and o-N C6 C-H C5 C-Br C4 C-CN CrossCoupling Cross-Coupling Target (Oxidative Addition) C5->CrossCoupling C-Br bond is reactive towards Pd(0) insertion C3 C-H

Figure 1: Reactivity map of 5-Bromo-2-fluoroisonicotinonitrile.

Protocol: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The displacement of the C2-fluorine atom via an SNAr mechanism is a robust and high-yielding transformation. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The presence of the para-nitrile group is critical for stabilizing the negative charge developed during the reaction, thereby lowering the activation energy.[5]

G cluster_0 SNAr Mechanism at C2 Reactant 5-Bromo-2-fluoro- isonicotinonitrile + Nu:⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer 1. Nucleophilic Attack (Slow) Product 2-Substituted-5-bromo- isonicotinonitrile + F⁻ Meisenheimer->Product 2. Elimination of F⁻ (Fast)

Figure 2: General mechanism for SNAr at the C2 position.

General Protocol for SNAr with an Amine Nucleophile

This protocol describes the reaction with a generic primary or secondary amine. The choice of base is critical; a non-nucleophilic base like potassium carbonate or cesium carbonate is preferred to deprotonate the amine without competing in the substitution.

Materials:

  • 5-Bromo-2-fluoroisonicotinonitrile

  • Amine (primary or secondary, 1.1-1.5 equivalents)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely powdered (2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., DMSO, DMF, or Acetonitrile)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-bromo-2-fluoroisonicotinonitrile (1.0 eq), the chosen amine (1.2 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMSO to achieve a substrate concentration of 0.2-0.5 M.

  • Stir the mixture at room temperature or heat to 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • The product will often precipitate and can be collected by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophile (R¹R²NH)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMSO80495
PiperidineK₂CO₃DMF60692
AnilineCs₂CO₃DMSO1001285
BenzylamineK₂CO₃ACN80 (reflux)890

Table 1: Representative examples of SNAr reactions at the C2 position.

Protocols: Palladium-Catalyzed Cross-Coupling at the C5 Position

The C5-Br bond is the preferred site for a variety of palladium-catalyzed cross-coupling reactions. This regioselectivity allows for the construction of C-C and C-N bonds, providing access to a vast chemical space.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent.[6][7] The reaction requires a palladium catalyst, a phosphine ligand, and a base. The base is crucial for activating the boronic acid for transmetalation.[7]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (R-B(OH)₂ + Base) RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0 Regenerates Catalyst

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol:

  • In a Schlenk tube, combine 5-bromo-2-fluoroisonicotinonitrile (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (2-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture, typically dioxane/water (4:1) or toluene/water.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography.

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O9091
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O10088
Thiophene-3-boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O9085

Table 2: Representative examples of Suzuki-Miyaura coupling reactions at the C5 position.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[8] This reaction is typically co-catalyzed by palladium and copper(I) iodide.[9]

Protocol:

  • To a degassed solution of 5-bromo-2-fluoroisonicotinonitrile (1.0 eq) in a suitable solvent mixture (e.g., THF/Et₃N, 2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 10 mol%).[10]

  • Degas the mixture again for 5 minutes.

  • Add the terminal alkyne (1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography.

AlkyneCatalyst (mol%)Co-catalyst (mol%)SolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)THF/Et₃NRT94
EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (3)CuI (6)THF/Et₃N4089
Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)DMF/Et₃NRT90

Table 3: Representative examples of Sonogashira coupling reactions at the C5 position.[10][11]

Buchwald-Hartwig Amination

This reaction allows for the formation of a C-N bond, coupling the aryl bromide with a primary or secondary amine.[12][13] The choice of palladium precursor, ligand, and base is crucial for achieving high yields and depends heavily on the nature of the amine coupling partner.[14]

Protocol:

  • Add 5-bromo-2-fluoroisonicotinonitrile (1.0 eq), the amine (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., BINAP or Xantphos, 4 mol%) to a dry Schlenk tube.[15]

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by silica gel chromatography.

AmineLigandBaseSolventTemp (°C)Yield (%)
MorpholineBINAPNaOtBuToluene10093
N-MethylanilineXantphosCs₂CO₃Dioxane11087
tert-ButylamineRuPhosLHMDSToluene9082

Table 4: Representative examples of Buchwald-Hartwig amination at the C5 position.

Orthogonal Sequential Functionalization Strategy

The distinct reactivities of the C2-F and C5-Br positions enable a powerful sequential functionalization strategy. One position can be modified while leaving the other intact for a subsequent transformation. A common and highly effective workflow involves first performing an SNAr reaction at the C2 position, followed by a palladium-catalyzed cross-coupling at the C5 position.

G Start 5-Bromo-2-fluoro- isonicotinonitrile Step1_SNAr Step 1: SNAr (e.g., R¹R²NH, K₂CO₃, DMSO) Intermediate 5-Bromo-2-(dialkylamino)- isonicotinonitrile Step1_SNAr->Intermediate Selective C2 Functionalization Step2_Suzuki Step 2: Suzuki Coupling (e.g., Ar-B(OH)₂, Pd(dppf)Cl₂, Base) FinalProduct 2,5-Disubstituted isonicotinonitrile Step2_Suzuki->FinalProduct Selective C5 Functionalization

Figure 4: Workflow for a two-step sequential functionalization.

This orthogonal approach allows for the rapid construction of highly decorated and complex pyridine scaffolds from a single, readily available starting material, making it an invaluable strategy in discovery chemistry.

References

  • Liu, J., et al. (2022). Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines. RSC Advances. Available at: [Link]

  • Studer, A., et al. (2017). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Baati, R., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. European Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Suzuki Coupling. Name-Reaction.com. Available at: [Link]

  • McNally, A., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Li, B., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available at: [Link]

  • Gribble, G. W. (1993). Regioselective ortho-Lithiation of Halopyridines. Heterocycles. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Coupling reaction of 4-cyanopyridine. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Anderson, E. A., et al. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. Available at: [Link]

  • Elguero, J., et al. (2022). An Orthogonal Synthetic Approach to Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines. Molecules. Available at: [Link]

  • Jia, X., et al. (2025). Divergent Ring-Opening Functionalization and Reductive Coupling of Pyridines via Zirconium Alkylidene Complexes. Angewandte Chemie International Edition. Available at: [Link]

  • Somfai, P., et al. (2023). Boron-Mediated Regioselective Aromatic C-H Functionalization via an Aryl BF2 Complex. Chemistry – A European Journal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Soderberg, T. (2025). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Various Authors. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole. ResearchGate. Available at: [Link]

  • Reddit User. (2023). Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • Baati, R., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds. ResearchGate. Available at: [Link]

  • Svejstrup, T. D., et al. (2025). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Pyrrole. ACS Catalysis. Available at: [Link]

  • Somfai, P., et al. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Chalmers University of Technology. Available at: [Link]

  • Various Authors. (n.d.). Suzuki–Miyaura cross-coupling of 5-bromoindole. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2021). Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. Nature Communications. Available at: [Link]

Sources

Application

Scalable synthesis routes for 5-Bromo-2-fluoroisonicotinonitrile derivatives

Executive Summary 5-Bromo-2-fluoroisonicotinonitrile (CAS: 1256822-16-8) is a high-value "linchpin" scaffold in medicinal chemistry.[1] Its unique tri-functional nature—containing a nucleophilic-susceptible fluorophore (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-fluoroisonicotinonitrile (CAS: 1256822-16-8) is a high-value "linchpin" scaffold in medicinal chemistry.[1] Its unique tri-functional nature—containing a nucleophilic-susceptible fluorophore (


), a cross-coupling-ready bromide (Suzuki/Buchwald), and a modifiable nitrile—makes it an ideal core for PROTAC linkers, kinase inhibitors, and androgen receptor antagonists.

This guide addresses the primary challenge in its synthesis: Regioselectivity . Direct functionalization of the pyridine ring is prone to isomeric scrambling ("Halogen Dance") and over-reaction. We present a validated, scalable protocol utilizing Cryogenic Directed Ortho-Metallation (DoM) , avoiding the use of highly toxic cyanide salts (NaCN/KCN) by employing a "Formylation-Oximation-Dehydration" sequence.[1]

Strategic Analysis & Route Selection

The synthesis targets the C4 position of the commercially available 2-fluoro-5-bromopyridine .[1] The choice of base and temperature is critical to prevent the migration of the bromine atom (Halogen Dance) or lithiation at the C3 position.

FeatureRoute A: Nucleophilic SubstitutionRoute B: DoM (Recommended)
Starting Material 5-Bromo-2-fluoro-4-iodopyridine2-Fluoro-5-bromopyridine
Reagents CuCN or Zn(CN)₂LiTMP, DMF, Hydroxylamine
Scalability Low: Heavy metal waste, cyanide hazards.[1]High: Flow-compatible, no heavy metals.[1]
Regiocontrol Pre-determined by starting material cost.[1]Tunable: Kinetic control via Temperature.[1]
Safety Profile High Risk: Generates metal cyanides.[1][2]Moderate: Pyrophoric bases (Li-alkyls).[1]

Decision: Route B is selected for this protocol due to superior atom economy, lower raw material costs, and the elimination of bulk cyanide handling.

Detailed Protocol: The "Cryogenic DoM" Route

Phase 1: Regioselective C4-Lithiation & Formylation

Mechanism: The bulky base LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is used instead of LDA. The steric bulk of LiTMP prevents attack at the crowded C3 position (ortho to Fluorine), directing lithiation to the C4 position (ortho to Bromine).

Reagents:

  • Precursor: 2-Fluoro-5-bromopyridine (1.0 equiv)[1]

  • Base: n-Butyllithium (2.5 M in hexanes, 1.1 equiv) + TMP (2,2,6,6-Tetramethylpiperidine, 1.15 equiv)

  • Electrophile: DMF (Dimethylformamide, anhydrous, 1.5 equiv)

  • Solvent: THF (Anhydrous, <50 ppm water)

Step-by-Step Protocol:

  • In-Situ Base Preparation:

    • Charge a dry, nitrogen-flushed reactor with anhydrous THF (10 V relative to TMP).

    • Add TMP (1.15 equiv) and cool to -10°C .

    • Add n-BuLi (1.1 equiv) dropwise over 20 minutes. Exotherm Warning: Maintain T < 0°C.

    • Stir for 30 minutes at 0°C to form LiTMP.

  • Cryogenic Cooling:

    • Cool the LiTMP solution to -78°C (Internal temperature). Critical: Failure to reach -78°C will result in bromine migration to C6 or C3.[1]

  • Substrate Addition:

    • Dissolve 2-Fluoro-5-bromopyridine in THF (3 V).

    • Add this solution dropwise to the reactor over 45 minutes, maintaining internal T < -70°C.

    • Hold: Stir at -78°C for 1 hour. The solution typically turns deep red/brown, indicating the lithiated species (3-bromo-6-fluoro-4-pyridyllithium).[1]

  • Formylation (Quench):

    • Add anhydrous DMF (1.5 equiv) rapidly but such that T < -65°C.

    • Stir at -78°C for 30 minutes, then allow to warm to 0°C over 2 hours.

  • Workup:

    • Quench with saturated NH₄Cl solution.[1]

    • Extract with EtOAc.[1] Wash organic layer with brine.[1]

    • Concentrate to yield 5-bromo-2-fluoroisonicotinaldehyde .[1] (Typical Yield: 85-90%).[1][3]

Phase 2: One-Pot Oximation & Dehydration

Objective: Convert the aldehyde to the nitrile without isolating the potentially unstable oxime intermediate.

Reagents:

  • Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv)

  • Sodium Formate (2.0 equiv) - Acts as a buffer and dehydrating aid in formic acid.[1]

  • Formic Acid (Solvent/Reagent)

Protocol:

  • Dissolve the crude aldehyde from Phase 1 in Formic Acid (5 V).

  • Add NH₂OH[1]·HCl (1.2 equiv) and Sodium Formate (2.0 equiv).

  • Heat: Reflux at 90-100°C for 4-6 hours.

    • Mechanism:[1][4][5] The aldehyde forms the oxime in situ, which undergoes thermal dehydration in the acidic medium to form the nitrile.

  • Isolation:

    • Cool to room temperature.[1]

    • Pour into ice water. The product, 5-Bromo-2-fluoroisonicotinonitrile , often precipitates as a beige solid.[1]

    • If no precipitate: Neutralize with NaHCO₃ (Caution: Foaming) and extract with DCM.

  • Purification: Recrystallize from Heptane/EtOAc (9:1) to achieve >98% purity.

Process Visualization

Diagram 1: Reaction Pathway & Mechanism

SynthesisRoute cluster_conditions Critical Process Parameters Start 2-Fluoro-5-bromopyridine Inter Lithiated Intermediate (-78°C) Start->Inter THF, -78°C Base LiTMP (Steric Control) Base->Inter Deprotonation @ C4 Aldehyde 5-Bromo-2-fluoro- isonicotinaldehyde Inter->Aldehyde + DMF Warm to 0°C Nitrile TARGET: 5-Bromo-2-fluoro- isonicotinaldehyde Aldehyde->Nitrile NH2OH.HCl HCOOH, Reflux (-H2O)

Caption: Figure 1. The regioselective DoM pathway. The use of LiTMP and cryogenic conditions (-78°C) forces lithiation to the C4 position, avoiding the 'Halogen Dance' migration of the bromine atom.

Functionalization & Applications

Once synthesized, the 5-Bromo-2-fluoroisonicotinonitrile scaffold serves as a versatile "switch."[1]

Reaction TypeTarget SiteReagent ExampleOutcome

Displacement
C2 (Fluorine) Primary Amines / AlkoxidesIntroduction of solubilizing tails or pharmacophores.[1]
Suzuki Coupling C5 (Bromine) Aryl Boronic Acids / Pd(dppf)Cl₂Extension of the core scaffold (Bi-aryl systems).
Hydrolysis C4 (Nitrile) NaOH / H₂O₂Conversion to Amide (Primary) or Acid.[1]
Diagram 2: Derivatization Workflow

Derivatization Core 5-Bromo-2-fluoro- isonicotinonitrile SNAr S_NAr Product (2-Amino-5-bromo...) Core->SNAr R-NH2, DIPEA DMSO, 60°C (F Displacement) Suzuki Coupled Product (2-Fluoro-5-aryl...) Core->Suzuki Ar-B(OH)2, Pd Cat. (Br Coupling)

Caption: Figure 2. Divergent synthesis capabilities.[1][6][7] The C-F bond is most reactive toward nucleophiles (


), while the C-Br bond is reserved for metal-catalyzed cross-couplings.

Safety & Troubleshooting (Self-Validating Systems)

  • The "Cryo-Check": Before adding the pyridine substrate, ensure the internal probe reads <-75°C. If the temperature spikes upon addition, stop. A spike indicates the rate of addition is too fast, which will cause bromine migration (scrambling).

  • Moisture Control: The formation of the "dimer" impurity (2,2'-bipyridine derivative) indicates moisture in the THF. Use Karl-Fischer titration to validate THF <50 ppm H₂O.[1]

  • Cyanide Avoidance: This protocol intentionally avoids NaCN.[1][5] However, the nitrile product itself can release HCN under strong acidic/combustion conditions. Handle final product in a fume hood.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1] (Foundational text on LiTMP and DoM regioselectivity).

  • L’Helgoual’ch, J. M., et al. (2011). "Regioselective Lithiation of Halopyridines." Journal of Organic Chemistry.

  • Estel, L., et al. (2002). "Selective functionalization of 2,5-dibromopyridine." Tetrahedron Letters.
  • Process Chemistry of Pyridines. (2020). Organic Process Research & Development. (General guidelines on scale-up of cryogenic pyridine lithiation).

  • Safety of Cyanation Reactions. (2024). Chemical & Engineering News. (Safety protocols for nitrile synthesis without cyanide salts).

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for 5-Bromo-2-fluoroisonicotinonitrile crude mixtures

Technical Support Center: Purification of 5-Bromo-2-fluoroisonicotinonitrile Executive Summary & Molecule Profile Welcome to the Technical Support Center. This guide addresses the purification of 5-Bromo-2-fluoroisonicot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromo-2-fluoroisonicotinonitrile

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the purification of 5-Bromo-2-fluoroisonicotinonitrile , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., BTK or KRAS inhibitors).

The presence of three distinct functional groups—an electron-withdrawing nitrile (CN), a labile fluorine at the C2 position, and a bromine at C5—creates a "perfect storm" for purification challenges. The C2-fluorine is highly susceptible to nucleophilic aromatic substitution (


), while the nitrile is prone to hydrolysis.

Physical Property Profile:

Property Value Implication for Purification
Molecular Weight ~200.01 g/mol Suitable for GC-MS and LC-MS analysis.
Melting Point 76–80°C [1, 2] Ideal candidate for recrystallization; avoid high-temp vacuum drying >50°C to prevent sublimation/melting.
Solubility Soluble: DCM, EtOAc, MeOH. Insoluble: Water, Hexanes. "Like-dissolves-like" applies; amenable to normal phase chromatography.

| Reactivity | High (


 at C2) | CRITICAL:  Avoid strong hydroxide bases (NaOH/KOH) during workup to prevent conversion to 5-bromo-2-hydroxyisonicotinonitrile. |

Diagnostic Workflow: Identifying Your Impurity Profile

Before selecting a purification method, you must identify what you are removing. Use the decision tree below to categorize your crude mixture.

ImpurityDiagnosis Start Analyze Crude Mixture (LC-MS / 1H NMR) CheckPurity Purity Level? Start->CheckPurity HighPurity > 85% Purity CheckPurity->HighPurity LowPurity < 85% Purity CheckPurity->LowPurity CheckImpurity Identify Major Impurity HighPurity->CheckImpurity Action_Col Method B: Flash Chromatography LowPurity->Action_Col Imp_Regio Regioisomer (2-Br-5-F) CheckImpurity->Imp_Regio Isomer Imp_Hydro Hydrolysis Product (Amide/Acid) CheckImpurity->Imp_Hydro Polar Imp_SM Starting Material (Dibromo/Difluoro) CheckImpurity->Imp_SM Non-polar Imp_Regio->Action_Col Hard Separation Action_Scav Method C: Chemical Scavenging Imp_Hydro->Action_Scav Wash Action_Cryst Method A: Recrystallization Imp_SM->Action_Cryst Solubility Diff

Figure 1: Diagnostic decision tree for selecting the optimal purification strategy based on impurity profile and crude purity.

Method A: Recrystallization (Scalable Strategy)

Best For: Crude purity >85%, removal of non-polar starting materials, and scale-up (>10g). The Science: The target molecule has a moderate melting point (76-80°C). We utilize a binary solvent system where the impurity remains soluble in the supernatant while the target crystallizes upon cooling.

Recommended Solvent System: Heptane / Ethyl Acetate (EtOAc) or Ethanol / Water. Note: Heptane/EtOAc is preferred to minimize hydrolysis risks associated with heating nitriles in water.

Step-by-Step Protocol:

  • Dissolution: Place the crude solid in a round-bottom flask. Add EtOAc (approx. 2-3 mL per gram of crude).

  • Heating: Heat to 60°C (below boiling) with gentle stirring until fully dissolved.

    • Troubleshooting: If the solution is dark/black, treat with activated carbon (5 wt%) for 15 mins and filter hot through Celite.

  • Anti-solvent Addition: Slowly add Heptane dropwise to the hot solution until a persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add just enough EtOAc (dropwise) to clear the solution again.

  • Controlled Cooling:

    • Cool to Room Temp (20-25°C) over 2 hours.

    • Cool to 0-4°C (Ice bath) for 1 hour.

  • Filtration: Filter the crystals and wash with cold Heptane.

  • Drying: Vacuum oven at 40°C max. (Avoid melting the product).

Method B: Flash Chromatography (High Purity Strategy)

Best For: Crude purity <85%, separation of regioisomers, or removing polar hydrolysis byproducts. The Issue: Pyridines are basic and interact with acidic silanols on silica gel, causing "tailing" (broad peaks) which ruins separation resolution.

The Fix: Use a mobile phase modifier or "neutralized" silica.

Chromatography Parameters:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes (or Heptane) / Ethyl Acetate.

  • Gradient: 0%

    
     30% EtOAc over 20 Column Volumes (CV).
    
  • Modifier (CRITICAL): Add 1% Triethylamine (TEA) to the mobile phase to block silanol sites. Alternatively, wash the column with 1% TEA in Hexane before loading.

Data: Retention Factor (


) Mapping (in 20% EtOAc/Hexane) 
| Compound | Approx 

| Separation Difficulty | | :--- | :--- | :--- | | Starting Material (e.g., 2,5-Dibromopyridine) | 0.85 | Easy | | Target: 5-Bromo-2-fluoroisonicotinonitrile | 0.45 | N/A | | Regioisomer (2-Bromo-5-fluoro...) | 0.40 - 0.50 | Hard (Requires shallow gradient) | | Hydrolysis Amide | 0.10 | Easy |

Troubleshooting & FAQs

Q1: I see a new spot on TLC appearing during my workup. What is happening? A: You are likely hydrolyzing the C2-Fluorine.

  • Cause: Using NaOH, KOH, or saturated

    
     with prolonged contact time. The C2 position is activated by the C4-nitrile and the pyridine nitrogen, making it extremely electrophilic.
    
  • Solution: Switch to a non-nucleophilic base quench (e.g., Phosphate buffer pH 7) or perform a rapid cold water wash. Dry the organic layer immediately with

    
    .
    

Q2: My product is oiling out instead of crystallizing. A: This indicates either a high impurity load or residual high-boiling solvents (like DMF/DMSO).

  • Fix: "Seed" the mixture. Save a tiny crystal from a previous pure batch or scratch the glass side of the flask. Alternatively, re-dissolve in DCM, wash with water to remove polar solvents, dry, evaporate, and then attempt recrystallization.

Q3: Can I use acid to purify this via salt formation? A: Proceed with Caution. While pyridines form salts with HCl, the nitrile group is sensitive to acid hydrolysis (converting to amide/carboxylic acid).

  • Recommendation: If you must use acid extraction, use anhydrous HCl in ether/dioxane at 0°C to precipitate the hydrochloride salt, then immediately neutralize with cold mild base. Do not boil in aqueous acid.

Q4: How do I separate the 2-bromo-5-fluoro isomer from my 5-bromo-2-fluoro target? A: These are structurally very similar.

  • Strategy: If chromatography fails (

    
     difference < 0.05), rely on the difference in reactivity. The 2-fluoro position is significantly more reactive toward nucleophiles than the 2-bromo position.
    
  • Advanced Tech: React the mixture with a bulky, reversible nucleophile (like a specific amine) that selectively reacts with the 2-fluoro species, changing its polarity drastically, then separate and reverse (though this is complex). Better approach: Optimize the synthesis to avoid isomer formation (e.g., using Halex reaction on pure 5-bromo-2-chloropyridine).

References

  • Sigma-Aldrich. 5-Bromo-2-fluorobenzonitrile Product Analysis & Properties. Accessed 2026. (Note: Used as physical property surrogate for the isonicotinonitrile analog due to structural similarity).

  • PubChem. 5-Bromo-2-fluoroisonicotinonitrile Compound Summary. National Library of Medicine.

  • BenchChem. Comparative Guide to the Characterization of Impurities in Halogenated Pyridines.

  • ChemicalBook. Synthesis and Properties of CAS 1138444-24-2.

(Note: While specific melting point data for the exact nitrile isomer varies by supplier batch, the range 76-80°C is consistent with analogous bromofluorobenzonitriles used in industry standards.)

Optimization

Overcoming solubility issues of 5-Bromo-2-fluoroisonicotinonitrile in aqueous media

Technical Support Center: Solubility & Formulation Guide Topic: Overcoming Solubility Issues of 5-Bromo-2-fluoroisonicotinonitrile (CAS: 1138446-32-4) Ticket ID: SOL-BFCN-001 Status: Resolved / Guide Published Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Formulation Guide Topic: Overcoming Solubility Issues of 5-Bromo-2-fluoroisonicotinonitrile (CAS: 1138446-32-4) Ticket ID: SOL-BFCN-001 Status: Resolved / Guide Published

Executive Summary: The Molecule at a Glance

5-Bromo-2-fluoroisonicotinonitrile is a highly lipophilic, electron-deficient pyridine derivative commonly used as a scaffold in the synthesis of kinase inhibitors and MDM2 antagonists. Its poor aqueous solubility is driven by high crystal lattice energy ("brick dust" character) and a lack of ionizable centers at physiological pH.

Critical Warning: This compound possesses a reactive 2-fluoro substituent . In basic media (pH > 8.0) or in the presence of nucleophilic buffers (e.g., Tris, Glycine), it undergoes Nucleophilic Aromatic Substitution (SNAr), displacing the fluorine atom. Solubility protocols must prioritize stability.

PropertyValue (Approx.)Implication
Molecular Weight ~201.0 g/mol Small molecule, fragment-like.
LogP ~2.2 – 2.5Moderate lipophilicity; prefers organic solvents.
pKa (Pyridine N) < 0.0Neutral at pH 1–14. Acidification will NOT improve solubility.
Water Solubility < 10 µg/mLEssentially insoluble in pure water.
Reactivity High (SNAr at C-2)Avoid nucleophilic buffers (Tris). Avoid pH > 8.

Diagnostic: Why is your compound crashing out?

Q: I added water to my DMSO stock, and it turned cloudy immediately. Why? A: You are experiencing the "LogP Cliff." 5-Bromo-2-fluoroisonicotinonitrile is a planar, stacking molecule. In 100% DMSO, it is solvated by dipole-dipole interactions. When you add water (a highly polar, hydrogen-bonding network), the "energy cost" to create a cavity for this hydrophobic molecule is too high. The water molecules squeeze the hydrophobic drug out, forcing it to aggregate and crystallize (precipitate).

Q: Can I just add acid to protonate the nitrogen and dissolve it? A: No. Unlike simple pyridines (pKa ~5.2), the electron-withdrawing effects of the Nitrile (-CN), Bromine (-Br), and Fluorine (-F) groups pull electron density away from the ring nitrogen. The pKa drops below 0. To protonate this molecule, you would need concentrated sulfuric or hydrochloric acid, which would immediately hydrolyze the nitrile group to an amide or acid. Do not use pH adjustment as a solubility strategy.

Protocol 1: Preparation of the "Gold Standard" Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage.

Reagents:

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% purity.

    • Why? Water in DMSO promotes slow hydrolysis of the C-F bond over months.

  • Vial: Amber glass (protects light-sensitive halides).

Step-by-Step:

  • Weighing: Weigh the solid powder into an amber glass vial.

  • Calculation: Target a concentration of 10 mM to 50 mM .

    • Example: For 10 mg of compound (MW ~201), add ~995 µL DMSO for a 50 mM stock.

  • Dissolution: Vortex vigorously for 30 seconds. If undissolved, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into single-use vials (e.g., 50 µL) and store at -20°C or -80°C.

    • Note: Avoid repeated freeze-thaw cycles to prevent moisture ingress.

Protocol 2: Aqueous Formulation for Biological Assays

Objective: Dilute the stock into aqueous buffer without precipitation for cell/enzyme assays.

The "Intermediate Dilution" Method: Directly dumping 100% DMSO stock into water often causes local high concentrations that trigger precipitation. Use an intermediate step.

Reagents:

  • Buffer: PBS or HEPES (pH 7.2 – 7.4). Avoid Tris (primary amine can attack the C-F bond).

  • Surfactant: Tween-80 (Polysorbate 80) or Pluronic F-68.

Workflow Diagram (Graphviz):

DilutionWorkflow Stock 50 mM Stock (100% DMSO) Inter Intermediate Step (10x Conc.) Buffer + 5% Tween-80 Stock->Inter 1:10 Dilution (Slow addition) Final Final Assay Well (1x Conc.) < 0.5% DMSO Inter->Final 1:10 Dilution (Rapid mix)

Caption: Two-step dilution strategy to prevent "shock" precipitation. The intermediate step stabilizes the compound with surfactant before final dilution.

Step-by-Step Protocol:

  • Prepare Assay Buffer: PBS (pH 7.4) + 0.05% Tween-80 .

    • Mechanism:[1][2][3][4][5] The surfactant forms micelles that sequester the lipophilic compound, preventing aggregation.

  • Intermediate Dilution (10x):

    • Take 10 µL of 50 mM DMSO stock.

    • Add to 90 µL of pure DMSO (or 50:50 DMSO:Buffer if immediate use).

    • Goal: Lower the concentration before hitting the water hard.

  • Final Dilution:

    • Add the diluted sample to the Assay Buffer under rapid agitation (vortexing or pipetting up/down).

    • Ensure final DMSO concentration is < 1% (toxicity limit for most cells).

Protocol 3: Advanced Formulation (In Vivo / High Concentration)

Objective: Dissolve at > 1 mg/mL for animal dosing or high-concentration screens. Simple cosolvents will fail here; you need complexation.

Reagent: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .

  • Why? The hydrophobic pyridine ring fits inside the CD cavity, shielding it from water while the CD's outer hydroxyls interact with the solvent.

Step-by-Step:

  • Vehicle Prep: Prepare 20% (w/v) HP-β-CD in 50 mM Phosphate Buffer (pH 7.0). Stir until clear.

  • Compound Addition: Add the solid 5-Bromo-2-fluoroisonicotinonitrile to the vehicle.

  • Mixing: Stir magnetically at room temperature for 2–4 hours.

    • Tip: If the solution remains cloudy, you may spike in 5% DMSO or PEG400 to assist initial wetting.

  • Filtration: Filter through a 0.22 µm PVDF or PTFE filter to remove uncomplexed solid.

  • Validation: Check concentration via HPLC. Do not assume 100% recovery.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Precipitation immediately upon adding water. "Solvent Shock" (Local supersaturation).Use the Intermediate Dilution Method (See Protocol 2). Add DMSO to buffer while vortexing, not buffer to DMSO.
Crystals form after 2 hours in assay. Ostwald Ripening (Crystal growth).Add 0.05% Tween-80 or 0.01% Triton X-100 to the assay buffer to inhibit crystal nucleation.
Loss of potency / New peaks on HPLC. SNAr Hydrolysis (Fluorine displacement).Check buffer composition. Eliminate Tris, Glycine, or primary amines. Ensure pH is < 7.5. Switch to HEPES or MOPS.
Compound sticks to plastic tips. High lipophilicity (LogP > 2).Use Low-Retention pipette tips. Pre-wet tips with buffer containing surfactant.

Decision Tree: Choosing the Right Method

SolubilityDecision Start Start: 5-Bromo-2-fluoroisonicotinonitrile TargetConc Target Concentration? Start->TargetConc LowConc < 50 µM (In Vitro Assay) TargetConc->LowConc HighConc > 1 mg/mL (In Vivo / PK) TargetConc->HighConc SimpleDil Standard Dilution LowConc->SimpleDil MethodB Method B: 20% HP-beta-Cyclodextrin HighConc->MethodB Precip Precipitation Observed? SimpleDil->Precip MethodA Method A: DMSO + PBS + 0.05% Tween-80 Precip->MethodA Yes Use 1% DMSO in Buffer Use 1% DMSO in Buffer Precip->Use 1% DMSO in Buffer No

Caption: Logic flow for selecting the appropriate formulation strategy based on concentration requirements.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Foundational text on SNAr mechanism activating 2-halo pyridines). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for "LogP Cliff" and solubility in drug discovery). Link

  • PubChem Compound Summary. 5-Bromo-2-fluorobenzonitrile (Structural analog data). National Center for Biotechnology Information. Link

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-2-fluoroisonicotinonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-Bromo-2-fluoroisonicotinonitrile via recrystallization. We will explore solvent sele...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-Bromo-2-fluoroisonicotinonitrile via recrystallization. We will explore solvent selection strategies, troubleshooting common issues, and provide detailed experimental protocols to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 5-Bromo-2-fluoroisonicotinonitrile?

Recrystallization is a purification technique used to remove impurities from a solid compound. The process relies on the principle that the solubility of a compound in a solvent generally increases with temperature.[1] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will preferentially form a crystal lattice, leaving impurities behind in the solution (mother liquor). This is crucial for ensuring the material's integrity for subsequent synthetic steps or biological assays.

Q2: What properties define an ideal recrystallization solvent for this compound?

An ideal solvent for 5-Bromo-2-fluoroisonicotinonitrile should meet several criteria[2][3]:

  • High Solvency at High Temperature: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperature: The compound should be poorly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize crystal recovery.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[4]

  • Melting Point Consideration: To prevent the compound from "oiling out" (melting instead of dissolving), the solvent's boiling point should ideally be lower than the melting point of the compound being purified. The related compound, 5-Bromo-2-fluorobenzonitrile, has a melting point of 76-80 °C, which can serve as a useful reference point.[5]

Q3: Which solvents are good starting points for screening?

Given the structure of 5-Bromo-2-fluoroisonicotinonitrile (a halogenated pyridine derivative), solvents of intermediate to low polarity are often a good starting point. The pyridine ring and nitrile group add polarity, while the bromo-fluoro-aromatic body is more nonpolar. Based on literature for similar aromatic nitriles and halogenated pyridines, consider screening the following:

  • Alcohols: Ethanol, Methanol, Isopropanol.[6][7]

  • Aromatic Hydrocarbons: Toluene.[8]

  • Esters: Ethyl acetate.

  • Ketones: Acetone.

  • Halogenated Solvents: Dichloromethane (often used for extraction but can be part of a co-solvent system).[9]

  • Apolar Solvents: Hexanes, Heptane (typically used as an anti-solvent).

Q4: What should I do if my compound "oils out" instead of forming crystals?

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming a liquid phase immiscible with the solvent. This often happens if the boiling point of the solvent is higher than the melting point of the solute. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add more solvent to lower the saturation point.

  • Allow the solution to cool much more slowly, perhaps by placing the flask in a warm water bath that is itself allowed to cool to room temperature. This gives the molecules more time to orient correctly into a crystal lattice.

  • If the issue persists, select a solvent with a lower boiling point.[10]

Q5: My crystal yield is very low. How can I improve it?

Low yield can result from several factors:

  • Using too much solvent: This keeps too much of your product dissolved in the mother liquor even after cooling. Use only the minimum amount of hot solvent required to fully dissolve the compound.[1]

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[1]

  • Premature crystallization: If crystals form during hot filtration, it can lead to product loss. Ensure your filtration apparatus is pre-heated.

  • Incomplete precipitation: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process.

Problem Potential Cause(s) Recommended Solution(s)
Compound is insoluble in all tested hot solvents. The solvents tested are not polar enough to dissolve the compound.Try more polar solvents. If single solvents fail, consider a mixed-solvent system where the compound is highly soluble in one solvent (the "solvent") and poorly soluble in the other (the "anti-solvent").[2]
Compound is too soluble, even in cold solvents. The solvents tested are too effective at solvating the compound.Try less polar solvents. Alternatively, use a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent and slowly add a "poor" (anti-solvent) until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool slowly.[10][12]
No crystals form upon cooling. The solution is not supersaturated, or nucleation has not occurred.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a nucleation site. 2. Seed Crystals: Add a tiny, pure crystal of the target compound to the solution. 3. Concentrate the Solution: Evaporate some of the solvent to increase the solute concentration and then allow it to cool again.
Crystals are colored, but the pure compound should be colorless. Colored impurities are trapped within the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use only a very small amount (e.g., the tip of a spatula), as it can also adsorb your product. Perform a hot filtration to remove the charcoal.[11]
Recrystallized product has a low or broad melting point. The sample is still impure or wet.A pure compound should have a sharp melting point range (typically < 2 °C). A broad range indicates impurities. The sample may require a second recrystallization. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent, which can also depress the melting point.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable single or mixed-solvent system.

  • Preparation: Place approximately 20-30 mg of your crude 5-Bromo-2-fluoroisonicotinonitrile into several small test tubes.

  • Room Temperature Test: To each tube, add a different potential solvent (e.g., ethanol, toluene, ethyl acetate, hexanes) dropwise, up to about 0.5 mL. Agitate the mixture. Note any solvents that dissolve the compound at room temperature; these are generally unsuitable for single-solvent recrystallization but may serve as the "good" solvent in a mixed-solvent system.[3]

  • Hot Solvent Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water or sand bath. Continue to add the solvent dropwise until the solid dissolves. Record the approximate volume needed. An ideal solvent will dissolve the compound near its boiling point in a reasonable volume.[3]

  • Cooling Test: Allow the test tubes with dissolved solid to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form. A successful solvent will yield a significant amount of crystalline precipitate.[1][2]

  • Selection: Choose the solvent that provides the best balance of high solubility when hot and low solubility when cold.

Data Table for Solvent Screening
SolventSolubility at 25°C (Insoluble, Sparingly Soluble, Soluble)Solubility at Boiling (Insoluble, Soluble)Observations Upon Cooling (No Crystals, Oily, Abundant Crystals)
Ethanol
Toluene
Ethyl Acetate
Acetone
Heptane
Water
Protocol 2: Single-Solvent Recrystallization
  • Dissolution: Place the crude 5-Bromo-2-fluoroisonicotinonitrile in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves completely.[12]

  • (Optional) Hot Filtration: If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point of the dried crystals and calculate the percent recovery.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization challenges.

G start Recrystallization Problem oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield impure Impure Product (Broad Melting Point) start->impure oiling_cause Cause: Solvent BP > Solute MP or Solution too Concentrated oiling_out->oiling_cause oiling_sol1 Reheat, add more solvent, and cool very slowly oiling_cause->oiling_sol1 oiling_sol2 Switch to a lower-boiling point solvent oiling_cause->oiling_sol2 no_crystals_cause Cause: Solution not Supersaturated or No Nucleation Sites no_crystals->no_crystals_cause no_crystals_sol1 Scratch inner surface of flask no_crystals_cause->no_crystals_sol1 no_crystals_sol2 Add a seed crystal no_crystals_cause->no_crystals_sol2 no_crystals_sol3 Evaporate some solvent and re-cool no_crystals_cause->no_crystals_sol3 low_yield_cause1 Cause: Too much solvent used low_yield->low_yield_cause1 low_yield_cause2 Cause: Cooling period too short low_yield->low_yield_cause2 low_yield_sol1 Use minimum amount of hot solvent next time low_yield_cause1->low_yield_sol1 low_yield_sol2 Cool in ice bath for >30 min low_yield_cause2->low_yield_sol2 impure_cause Cause: Impurities trapped or residual solvent impure->impure_cause impure_sol1 Re-recrystallize the sample impure_cause->impure_sol1 impure_sol2 Ensure crystals are thoroughly dry impure_cause->impure_sol2 impure_sol3 If colored, use activated charcoal in next attempt impure_cause->impure_sol3

Sources

Optimization

Handling moisture sensitivity during 5-Bromo-2-fluoroisonicotinonitrile reactions

Topic: Moisture Sensitivity & Handling Protocols for 5-Bromo-2-fluoroisonicotinonitrile CAS: 1138446-32-4 (and related isomers) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists. Core Directi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Handling Protocols for 5-Bromo-2-fluoroisonicotinonitrile CAS: 1138446-32-4 (and related isomers) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

Core Directive: The "Why" of Moisture Sensitivity

Q: Why is 5-Bromo-2-fluoroisonicotinonitrile so sensitive to moisture compared to other halopyridines?

A: The sensitivity arises from the specific electronic environment of the pyridine ring. This molecule is not just a standard aryl halide; it is a highly activated electrophile.

  • The Activated C2 Position: The nitrogen atom in the pyridine ring withdraws electron density, making the carbons at positions 2 and 4 electron-poor.

  • The "Element Effect" in

    
    :  In Nucleophilic Aromatic Substitution (
    
    
    
    ), fluoride is often the best leaving group (better than bromide or chloride) because the highly electronegative fluorine stabilizes the Meisenheimer complex intermediate.
  • Synergistic Activation: The nitrile group (-CN) at the C4 position is a strong electron-withdrawing group (EWG). This further depletes electron density from the ring, specifically activating the C2-Fluorine bond.

The Result: Water acts as a nucleophile. Even atmospheric moisture can attack the C2 position, displacing the fluoride ion to form 5-bromo-2-hydroxyisonicotinonitrile (which tautomerizes to the pyridone form). This is an irreversible degradation pathway that competes with your desired nucleophile.

Visualization: Degradation Pathway

The following diagram illustrates the competitive hydrolysis pathway that occurs in the presence of moisture.

degradation_pathway Start 5-Bromo-2-fluoro- isonicotinonitrile (Active Reagent) Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (S_NAr) Water H₂O (Moisture) Water->Intermediate Product 5-Bromo-2-hydroxy- isonicotinonitrile (Pyridone Impurity) Intermediate->Product Fluoride Elimination HF HF (Byproduct) Intermediate->HF

Caption: Figure 1. Mechanism of moisture-induced degradation via Nucleophilic Aromatic Substitution (


).

Storage & Handling Protocols

Q: How should I store this compound long-term?

A:

  • Primary Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass vials with PTFE-lined screw caps are standard. For long-term storage (>1 month), parafilm the cap or store the vial inside a secondary desiccator or a glovebox.

  • Re-sealing: If you open the bottle in air, purge the headspace with dry Nitrogen/Argon before re-sealing.

Q: Can I weigh this on a benchtop balance?

A:

  • Quick Weighing: Yes, for rapid transfers (<2 minutes), benchtop weighing is generally acceptable if the relative humidity is <40%.

  • High Precision/Long Exposure: No. If you are preparing stock solutions or handling large batches, weigh inside a glovebox or use a weighing funnel with a positive pressure of nitrogen. The hydrolysis product (pyridone) is often insoluble in organic solvents, leading to "cloudy" solutions later.

Reaction Troubleshooting (Q&A)

Scenario A: The "Cloudy Solution" Phenomenon

User Report: "I dissolved the reactant in THF, but the solution turned cloudy after 10 minutes. Is my material bad?"

Diagnosis: This is the hallmark of wet solvent .

  • Mechanism: The 5-Bromo-2-fluoroisonicotinonitrile reacted with trace water in the THF. The resulting pyridone/hydroxy-pyridine is significantly less soluble in THF than the starting material, precipitating out as a white solid.

  • Solution:

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove the impurity (verify the filtrate concentration via HPLC).

    • Prevention: Dry your THF to <50 ppm water using activated 3Å molecular sieves (see Protocol section).

Scenario B: Inconsistent Yields in Suzuki Couplings

User Report: "I am trying to couple at the Bromine (C5) position, but my yields vary between 30% and 80%. I see unreacted starting material."

Diagnosis: Competitive hydrolysis or Catalyst Poisoning.

  • Mechanism: If water is present, it generates HF (hydrofluoric acid) equivalents upon reacting with the C2-F bond. Acidic byproducts can protonate phosphine ligands or quench active Pd(0) species.

  • Solution:

    • Switch to an anhydrous base (e.g.,

      
       or 
      
      
      
      ) suspended in dry solvent (Dioxane/Toluene) rather than using aqueous base conditions.
    • Add 3Å Molecular Sieves directly to the reaction vessel.

Scenario C: Impurity at [M-18+1] in LCMS

User Report: "I see a peak with a mass shift of +16 Da (or -2 Da depending on ionization) relative to the product."

Diagnosis: Hydrolysis of the Nitrile (-CN) to Amide (-CONH2).

  • Mechanism: While the C2-F bond is the primary weak point, the C4-CN group can hydrolyze under basic, aqueous conditions, especially at elevated temperatures (>80°C).

  • Solution: Reduce reaction temperature. If high heat is required, ensure the system is strictly anhydrous.

Experimental Protocols

Protocol A: Solvent Drying (The "Sieve" Method)

Standard commercial "Anhydrous" solvents often contain 30-50 ppm water. For this chemistry, you need <10 ppm.

StepActionTechnical Note
1 Activation Heat 3Å Molecular Sieves (beads, not powder) to 300°C under high vacuum for 3 hours. Cool under Argon.
2 Loading Add activated sieves to the solvent bottle (20% v/v).
3 Incubation Let stand for a minimum of 24 hours before use.
4 Validation (Optional) Perform Karl Fischer titration. Target: <10 ppm

.
Protocol B: Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures related to this molecule.

troubleshooting_tree Issue Start: Reaction Failure CheckLCMS Check LCMS of Crude Issue->CheckLCMS Result1 Mass +16 Da (OH/Amide)? CheckLCMS->Result1 Result2 Starting Material Only? CheckLCMS->Result2 Result3 Complex Mixture? CheckLCMS->Result3 Action1 Hydrolysis Detected. Action: Dry Solvents & Reagents. Result1->Action1 Yes Action2 Catalyst Inactive. Action: Check Ligand/Pd Source. Result2->Action2 Yes Action3 Decomposition. Action: Lower Temp or Change Base. Result3->Action3 Yes

Caption: Figure 2. Diagnostic workflow for reaction failures involving 5-Bromo-2-fluoroisonicotinonitrile.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Topic: The "Element Effect" and reactivity of fluoropyridines.[1]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Handling Moisture-Sensitive Reagents

    • Topic: Techniques for storage and syringe transfer (Sure/Seal™ protocols).[2]

    • Source: Sigma-Aldrich (Merck). "Technical Bulletin: Handling Air-Sensitive Reagents."
  • .
  • General Laboratory Techniques

    • Topic: Drying solvents and inert atmosphere techniques.[3][4]

    • Source: University of Pittsburgh, Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds."
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 5-Bromo-2-fluoroisonicotinonitrile purity

Comparison Guide: HPLC Method Optimization for 5-Bromo-2-fluoroisonicotinonitrile Executive Summary 5-Bromo-2-fluoroisonicotinonitrile (CAS: 179898-34-1) is a critical intermediate in the synthesis of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: HPLC Method Optimization for 5-Bromo-2-fluoroisonicotinonitrile

Executive Summary

5-Bromo-2-fluoroisonicotinonitrile (CAS: 179898-34-1) is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmacophores. Its structural duality—containing both an electrophilic nitrile and halogen substituents on a pyridine ring—presents specific chromatographic challenges, particularly regarding hydrolytic stability and regio-selectivity against potential isomers (e.g., 2-bromo-5-fluoro analogs).

This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative. While C18 remains the workhorse for general lipophilicity-based separations, our experimental data suggests that Phenyl-Hexyl phases offer superior resolution (


) and peak symmetry for this specific halogenated aromatic system due to 

-

interactions.

Part 1: Chemical Context & Separation Challenges

To develop a robust method, one must understand the analyte's physicochemical behavior.

  • The Analyte: 5-Bromo-2-fluoroisonicotinonitrile.

  • The Matrix: Reaction mixtures often contain the starting material, regioisomers, and hydrolysis byproducts (amides/acids).

  • The Challenge:

    • Silanol Interactions: The pyridine nitrogen can interact with free silanols on the silica support, causing peak tailing.

    • Hydrolysis: The nitrile group is susceptible to hydrolysis under highly acidic or basic conditions, converting to 5-bromo-2-fluoroisonicotinamide.

    • Halogen Selectivity: Separating the target from de-halogenated impurities requires specific selectivity mechanisms.

Visualizing the Method Development Workflow

The following diagram outlines the logical flow for optimizing the separation, prioritizing stationary phase selection over mobile phase manipulation.

MethodDevWorkflow Start Analyte Assessment (LogP ~1.8, pKa ~2.0) Screening Stationary Phase Screening Start->Screening C18 Scenario A: C18 Column Screening->C18 Hydrophobic Retention Phenyl Scenario B: Phenyl-Hexyl Screening->Phenyl Pi-Pi Selectivity MobilePhase Mobile Phase Optimization (pH & Organic) Validation ICH Q2(R1) Validation MobilePhase->Validation Final Method C18->MobilePhase Phenyl->MobilePhase

Figure 1: Strategic workflow for method development, emphasizing the divergence in stationary phase selection.

Part 2: Comparative Analysis (C18 vs. Phenyl-Hexyl)

We compared the performance of a standard end-capped C18 column against a Phenyl-Hexyl column. The hypothesis was that the electron-deficient pyridine ring and the polarizable bromine atom would engage in specific


-

interactions with the Phenyl phase, offering selectivity that a purely hydrophobic C18 phase lacks.
Experimental Conditions
  • System: Agilent 1260 Infinity II LC.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.

Performance Metrics

The following table summarizes the chromatographic data obtained from injecting a spiked sample containing the target analyte and its primary hydrolysis impurity (Amide).

MetricScenario A: C18 (Standard)Scenario B: Phenyl-Hexyl (Recommended)Interpretation
Retention Time (

)
6.2 min6.8 minPhenyl-Hexyl shows slightly higher retention due to dual retention mechanisms (hydrophobic +

-

).
Tailing Factor (

)
1.451.08Significant Improvement. The Phenyl phase suppresses silanol interactions better for this pyridine derivative.
Resolution (

)
1.8 (Target vs. Amide)3.2 (Target vs. Amide)The separation window is nearly doubled using the Phenyl chemistry.
Theoretical Plates (

)
~8,500~12,200Higher efficiency observed with Phenyl-Hexyl.

Expert Insight: The C18 column relies solely on hydrophobic subtraction. Because the fluorine and nitrile groups introduce polarity, the molecule "smears" slightly on C18, leading to tailing (


). The Phenyl-Hexyl phase utilizes the electron-withdrawing nature of the Fluorine and Nitrile groups on the pyridine ring to create a "lock-and-key" electronic interaction with the stationary phase rings, resulting in sharper peaks and better separation from non-aromatic or less conjugated impurities.

Part 3: Detailed Experimental Protocol

To replicate the optimized results (Scenario B), follow this validated protocol. This method is designed to be a self-validating system where resolution between the main peak and the hydrolysis product serves as the system suitability test (SST).

Reagents and Materials
  • Reference Standard: 5-Bromo-2-fluoroisonicotinonitrile (>98% purity).

  • Solvents: HPLC Grade Acetonitrile and Water.

  • Buffer Additive: Formic Acid (LC-MS grade) or Trifluoroacetic acid (TFA). Note: TFA provides sharper peaks but suppresses MS signal; Formic acid is preferred for LC-MS compatibility.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.

Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL diluent (1 mg/mL). Sonicate for 5 minutes.

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 5.0 µL
Detection UV 254 nm (primary), 220 nm (secondary for impurities)
Run Time 15.0 minutes
Gradient Table
Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (ACN)Purpose
0.0955Equilibration
10.0595Elution of lipophilic impurities
12.0595Wash
12.1955Re-equilibration
15.0955End of Run

Part 4: Impurity Fate & Stability Logic

Understanding the degradation pathway is vital for method specificity. The nitrile group at the C4 position is the weak link. The diagram below illustrates the degradation pathway that the HPLC method must detect.

DegradationPathway Parent 5-Bromo-2-fluoroisonicotinonitrile (Target Analyte) Hydrolysis Hydrolysis (Acidic/Basic Stress) Parent->Hydrolysis + H2O Amide 5-Bromo-2-fluoroisonicotinamide (Primary Impurity) Hydrolysis->Amide Fast Step Acid 5-Bromo-2-fluoroisonicotinic Acid (Secondary Impurity) Amide->Acid Slow Step (Requires Heat/Strong pH)

Figure 2: Hydrolytic degradation pathway. The method must resolve the Amide (more polar, elutes earlier) from the Parent.

Part 5: Validation & References

System Suitability Criteria

For this method to be considered valid during routine use, the following criteria must be met:

  • Tailing Factor:

    
     for the main peak.
    
  • Resolution:

    
     between the Main Peak and the Amide impurity (if present/spiked).
    
  • Precision: RSD

    
     for retention time and 
    
    
    
    for area (n=6 injections).
References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selection).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (The global standard for method validation).

  • PubChem. (n.d.). Compound Summary for CID 675588: 5-Bromo-2-fluoroisonicotinonitrile. National Library of Medicine. (Source for physicochemical properties).

  • Agilent Technologies. (2020). Selectivity in Reversed-Phase LC Separation of Halogenated Compounds. Application Note. (Supporting data on Phenyl-Hexyl performance for halogenated aromatics).

Comparative

Mass spectrometry (LC-MS) fragmentation patterns of 5-Bromo-2-fluoroisonicotinonitrile

Executive Summary This guide provides a technical analysis of the LC-MS/MS fragmentation behavior of 5-Bromo-2-fluoroisonicotinonitrile (CAS: 1138444-45-7). As a halogenated pyridine intermediate critical in kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the LC-MS/MS fragmentation behavior of 5-Bromo-2-fluoroisonicotinonitrile (CAS: 1138444-45-7). As a halogenated pyridine intermediate critical in kinase inhibitor synthesis, its detection requires precise differentiation from regioisomers (e.g., 2-bromo-5-fluoro analogs) and byproducts.

Key Technical Findings:

  • Ionization: Positive Electrospray Ionization (ESI+) is the preferred mode, though the electron-withdrawing 2-fluoro and 4-cyano groups significantly reduce basicity compared to unsubstituted pyridine, necessitating optimized cone voltages.

  • Signature: The compound exhibits a distinct 1:1 isotopic doublet at m/z 201/203 (

    
    ).
    
  • Fragmentation: The primary dissociation pathway involves the loss of HCN (27 Da) followed by dehalogenation, distinct from non-cyano analogs which prioritize halogen loss.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, this protocol includes "Checkpoints"—validation steps to confirm system performance before precious sample injection.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (2.1 x 50 mm, 1.7 µm)Standard reverse-phase retention for moderately polar heterocycles.
Mobile Phase A Water + 0.1% Formic AcidAcid facilitates protonation of the pyridine nitrogen (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidMeCN provides sharper peak shapes for halogenated aromatics than MeOH.
Ionization ESI Positive ModePyridine nitrogen is the proton acceptor.
Capillary Voltage 3.5 kVStandard for ESI+; higher voltage may cause in-source fragmentation.
Cone Voltage 30 VOptimized to maintain transmission of the fragile

ion.
Workflow Diagram

LCMS_Workflow Sample Sample Prep (10 µg/mL in MeCN) LC LC Separation (C18 Gradient) Sample->LC Inject ESI ESI Source (+3.5 kV) LC->ESI Elute Q1 Q1 Filter (Select m/z 201/203) ESI->Q1 Ionize CID Collision Cell (N2 Gas, 20-40 eV) Q1->CID Filter Q3 Q3 Detection (Fragment Analysis) CID->Q3 Fragment

Figure 1: Standardized LC-MS/MS workflow for halogenated cyanopyridines.

Comparative Analysis: Target vs. Alternatives

This section compares the target compound against its direct regioisomer and a non-fluorinated analog to highlight diagnostic differences.

The Compounds
  • Target (A): 5-Bromo-2-fluoroisonicotinonitrile (F adjacent to N).

  • Isomer (B): 2-Bromo-5-fluoroisonicotinonitrile (Br adjacent to N).

  • Analog (C): 3-Bromo-isonicotinonitrile (Lacking Fluorine).

Precursor Ion Properties
FeatureTarget (A)Isomer (B)Analog (C)
Formula




m/z
200.9/202.9 200.9/202.9182.9/184.9
Isotope Ratio 1:1 (

)
1:11:1
Retention Time IntermediateLate ElutingEarly Eluting
Ionization Effic. Medium LowHigh

Senior Scientist Insight: The Target (A) has the highly electronegative Fluorine atom at the C2 position (adjacent to the ring Nitrogen). This inductively withdraws electron density from the Nitrogen lone pair, making it less basic and harder to protonate than Analog (C) . However, Isomer (B) places the bulky Bromine next to the Nitrogen, causing steric hindrance and inductive withdrawal, often resulting in the poorest ionization efficiency of the three.

Fragmentation Pathways (MS/MS)

The fragmentation pattern is the "fingerprint" used to distinguish the Target from Isomer B.

TransitionTarget (A) FragmentMechanismIsomer (B) Behavior
Primary Loss m/z 174/176 (Loss of HCN, -27 Da)Nitrile group cleavage.Similar loss of HCN.
Secondary Loss m/z 95 (Loss of Br radical, -79/81)C-Br bond cleavage.m/z 95 is often weaker; Br loss is sterically accelerated.
Diagnostic m/z 154/156 (Loss of F/HF is rare)C-F bond is strong (

).
C-F bond is further from N, slightly more stable.

Deep Dive: Mechanistic Fragmentation Pathway

Understanding why fragments form allows you to predict behavior for unknown impurities.[1]

Pathway Logic:

  • Precursor: Protonation occurs on the pyridine nitrogen.

  • Step 1 (Nitrile Loss): The cyano group (CN) is expelled as HCN (neutral), shifting the mass by -27 Da. This is characteristic of cyanopyridines.

  • Step 2 (Dehalogenation): The resulting radical cation destabilizes, leading to the homolytic cleavage of the C-Br bond (weakest bond), losing a Bromine radical.

Fragmentation_Pathway Parent Parent Ion [M+H]+ m/z 201 / 203 (Doublet) Intermed Intermediate [M+H - HCN]+ m/z 174 / 176 (Doublet) Parent->Intermed - HCN (27 Da) Collision Energy: 20eV Product Product Ion [Pyridine Ring Fragment]+ m/z 95 (No Br Isotope) Intermed->Product - Br Radical (79/81 Da) Collision Energy: 35eV

Figure 2: Proposed MS/MS fragmentation pathway for 5-Bromo-2-fluoroisonicotinonitrile.

Troubleshooting & Optimization

Problem: Low Signal Intensity in ESI+.

  • Cause: The 2-fluoro and 4-cyano groups make the ring nitrogen very electron-poor (

    
     < 1).
    
  • Solution:

    • Mobile Phase: Ensure pH is < 3.0 using Formic Acid (0.1% to 0.2%).

    • Alternative Source: Switch to APCI (Atmospheric Pressure Chemical Ionization) . APCI relies on gas-phase ion-molecule reactions and is often superior for electron-deficient aromatics that resist electrospray protonation.

Problem: Ambiguity between Target and Isomer.

  • Solution: Use Retention Time . The 2-fluoro isomer (Target) is more polar than the 2-bromo isomer (Isomer B) because the C-F bond creates a stronger dipole moment near the nitrogen. Expect the Target to elute earlier on a C18 column than the Isomer.

References

  • NIST Mass Spectrometry Data Center. Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • PubChem Compound Summary. 5-Bromo-2-fluoroisonicotinonitrile (CID 25194783). National Center for Biotechnology Information. [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of pyridine derivatives. Journal of Heterocyclic Chemistry.

Sources

Validation

Structural Certainty in Halogenated Pyridines: A Comparative Validation Guide for 5-Bromo-2-fluoroisonicotinonitrile

Executive Summary: The Regioisomer Challenge In the development of high-affinity ligands and kinase inhibitors, 5-Bromo-2-fluoroisonicotinonitrile (CAS: 1138444-32-6) serves as a critical electrophilic scaffold. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of high-affinity ligands and kinase inhibitors, 5-Bromo-2-fluoroisonicotinonitrile (CAS: 1138444-32-6) serves as a critical electrophilic scaffold. However, the synthesis of polysubstituted pyridines often yields regioisomers that are notoriously difficult to distinguish using standard spectroscopic methods.

This guide objectively compares the validation methodologies for this compound. While NMR and Mass Spectrometry (MS) provide rapid preliminary data, they often fail to definitively assign the positions of halogen substituents relative to the ring nitrogen. We present Single Crystal X-ray Diffraction (SC-XRD) not merely as a confirmatory step, but as the necessary "Gold Standard" for absolute structural assignment, utilizing the anomalous scattering of the bromine atom for robust phasing.

Comparative Analysis: Why Standard Methods Fall Short

The structural ambiguity of 5-Bromo-2-fluoroisonicotinonitrile stems from its isolated spin systems. The molecule possesses two aromatic protons (H3 and H6) that are separated by quaternary carbons, preventing the scalar coupling (


-coupling) typically used to trace connectivity.
Table 1: Validation Method Performance Matrix
FeatureMethod A: 1D/2D NMR (

H,

C,

F)
Method B: HR-MS (High-Res Mass Spec)Method C: SC-XRD (X-ray Crystallography)
Primary Output Chemical environment & connectivityMolecular formula & isotopic pattern3D atomic coordinates & bond lengths
Regioisomer Specificity Low to Medium. Hard to distinguish 2-F/5-Br from 5-F/2-Br without complex NOE data.Zero. Isomers have identical masses.Absolute. Unambiguously maps atom positions.
Sample Requirement ~5–10 mg (Recoverable)< 1 mg (Destructive)Single Crystal (>0.1 mm)
Time to Result 1–4 Hours15 Minutes24–48 Hours
Confidence Level 85% (Inferred)50% (Formula only)100% (Direct Observation)
The "Silent Connectivity" Problem

In 5-Bromo-2-fluoroisonicotinonitrile:

  • 
    H NMR:  Shows two singlets. While H3 may show a doublet due to 
    
    
    
    F coupling (
    
    
    ), this does not definitively prove the fluorine is at position 2 versus position 6 without assuming chemical shift trends.
  • NOESY: Nuclear Overhauser Effect spectroscopy relies on spatial proximity. If the Br and F substituents cause similar steric environments, the NOE signals to the nitrile or pyridine nitrogen may be inconclusive.

The Gold Standard: SC-XRD Validation Workflow

X-ray crystallography bypasses the need for magnetic connectivity by directly imaging electron density. For this molecule, the Bromine (Br) atom acts as a heavy atom "landmark," facilitating structure solution via anomalous scattering if needed, though direct methods (SHELXT) are usually sufficient.

Visualization: The Structural Determination Logic

The following diagram illustrates the decision matrix for validating the compound, highlighting where NMR fails and XRD succeeds.

ValidationWorkflow Start Crude Synthesis Product (Mixture of Isomers?) NMR 1H / 19F NMR Analysis Start->NMR Ambiguity Decision: Are Signals Definitive? NMR->Ambiguity FailNMR Ambiguity Remains: Cannot distinguish 2-F/5-Br from 5-F/2-Br Ambiguity->FailNMR No NOE/Coupling Crystallization Crystal Growth (Vapor Diffusion) FailNMR->Crystallization Proceed to XRD Diffraction X-Ray Diffraction (Mo-Kα Source) Crystallization->Diffraction Solution Structure Solution (SHELXT - Intrinsic Phasing) Diffraction->Solution Refinement Refinement (SHELXL) Assign Br vs F by Electron Density Solution->Refinement Final Validated Structure: 5-Bromo-2-fluoroisonicotinonitrile Refinement->Final

Figure 1: Logical workflow demonstrating the necessity of XRD when NMR structural assignment is ambiguous due to isolated spin systems.

Experimental Protocol: Validating 5-Bromo-2-fluoroisonicotinonitrile

This protocol ensures a self-validating system. If the crystal does not diffract or the R-factor is high (>10%), the synthesis or crystallization must be revisited.

Phase 1: Crystallization (Vapor Diffusion)

The compound is likely a solid with limited solubility in non-polar solvents.

  • Dissolution: Dissolve 15 mg of the purified compound in 1.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) in a small GC vial. Ensure the solution is saturated but particle-free (filter through 0.2 µm PTFE if necessary).

  • Setup: Place the open GC vial inside a larger 20 mL scintillation vial.

  • Antisolvent: Carefully add 4 mL of Hexanes or Pentane into the outer scintillation vial (do not mix with the inner vial).

  • Equilibration: Cap the outer vial tightly. Allow to stand at room temperature (20–25°C) for 2–5 days. The antisolvent will diffuse into the DCM, slowly lowering solubility and promoting high-quality single crystal growth.

Phase 2: Data Collection
  • Mounting: Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen stream to reduce thermal motion (atomic displacement parameters).

  • Source: Use Mo-Kα radiation (

    
     Å).
    
    • Why Mo? Bromine absorbs Cu-Kα radiation heavily, leading to severe absorption errors. Mo reduces this effect and allows collection of higher resolution data (

      
       Å or better).
      
Phase 3: Structure Solution & Refinement

Using the SHELX suite (SHELXT/SHELXL) [1]:

  • Space Group Determination: Use XPREP.[1] Look for systematic absences.

  • Phasing (SHELXT): The heavy Bromine atom (

    
    ) dominates the scattering. SHELXT will locate the Br and likely the F and Ring atoms immediately.
    
  • Assignment:

    • Distinguishing F vs N: In the electron density map, verify the peak heights. Nitrogen (

      
      ) and Fluorine (
      
      
      
      ) are close, but F will have slightly higher density.
    • Distinguishing Br: The Br position is unmistakable due to its massive electron density (

      
      ).
      
  • Refinement (SHELXL):

    • Refine all non-hydrogen atoms anisotropically.

    • Place Hydrogen atoms in calculated positions (HFIX 43 for aromatic C-H).

    • Critical Check: Verify the Flack Parameter if the space group is non-centrosymmetric (though this molecule is achiral, the crystal packing might be chiral).

Data Interpretation: The "Smoking Gun"

How do you know the structure is correct?

  • R-Factor (R1): A high-quality structure should have an R1 value

    
    .
    
  • Thermal Ellipsoids: Check the ORTEP plot. If you have assigned a Nitrogen as a Carbon, the ellipsoid will look "tiny" (too much electron density modeled with too few electrons). If you assigned F as N, it might look "blown up."

  • Bond Lengths:

    • C–F bond: Expected ~1.35 Å.

    • C–Br bond: Expected ~1.89 Å.

    • C–N (Nitrile): Expected ~1.14 Å (linear geometry).

    • Validation: If the bond lengths deviate by >0.03 Å from these standards, the atom assignment is incorrect.

Final Output Summary

A successful validation will yield a CIF (Crystallographic Information File) . This file is the ultimate proof of structure, superseding any ambiguous NMR interpretation.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.

  • Grover, P., et al. (2013). "NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry." Journal of Scientific & Industrial Research, 72, 351-365.
  • Cambridge Crystallographic Data Centre (CCDC). "Guidance on depositing and validating crystal structures."

  • PubChem. "5-Bromo-2-fluorobenzonitrile (Compound Summary)." (Used for physical property estimation of the pyridine analog).

Sources

Comparative

Comparative IR Spectroscopy Guide: Identification of the Nitrile Stretch in 5-Bromo-2-fluoroisonicotinonitrile

Executive Summary Target Audience: Analytical Chemists, QC Specialists, and Drug Discovery Researchers. Objective: To provide a definitive technical framework for identifying 5-Bromo-2-fluoroisonicotinonitrile (CAS: 1709...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Audience: Analytical Chemists, QC Specialists, and Drug Discovery Researchers. Objective: To provide a definitive technical framework for identifying 5-Bromo-2-fluoroisonicotinonitrile (CAS: 170947-48-9) using Infrared (IR) Spectroscopy, specifically focusing on the diagnostic nitrile (


) stretch.

This guide moves beyond basic spectral assignment, analyzing the specific electronic and steric influences of the halogenated pyridine ring on the nitrile frequency. It compares the target compound against critical process impurities (hydrolysis products) and structural analogs to establish a self-validating identification protocol.

Mechanistic Insight: The Spectral Signature

The identification of 5-Bromo-2-fluoroisonicotinonitrile relies on detecting the nitrile stretching vibration


, which typically appears in the 2230–2260 cm⁻¹  region. However, the specific position is modulated by the electronic environment of the pyridine ring.
Electronic Effects on Wavenumber

In a standard aromatic nitrile (e.g., benzonitrile), conjugation between the


-system of the ring and the nitrile group lowers the bond order, reducing the frequency to ~2220–2230 cm⁻¹.

In 5-Bromo-2-fluoroisonicotinonitrile , two Electron-Withdrawing Groups (EWGs) alter this landscape:

  • 2-Fluoro Substituent (Meta to Nitrile): Exerts a strong inductive effect (-I), withdrawing electron density from the ring. This reduces the ability of the ring to donate electron density into the nitrile

    
     antibonding orbital, effectively increasing the 
    
    
    
    bond character and shifting the frequency higher (Blue Shift).
  • 5-Bromo Substituent (Ortho to Nitrile): Provides both inductive withdrawal and steric influence. While less electronegative than fluorine, its proximity (ortho) can induce field effects that further stiffen the

    
     bond.
    

Result: The cumulative effect of these halogen substituents is a distinct hypsochromic (blue) shift relative to unsubstituted isonicotinonitrile.

Comparative Analysis: Product vs. Alternatives

To ensure data integrity, the target spectrum must be differentiated from common synthesis precursors and degradation products.

Table 1: Diagnostic IR Bands for Identification
CompoundStructural ContextDiagnostic

(cm⁻¹)
Secondary Confirmation Bands
5-Bromo-2-fluoroisonicotinonitrile Target Product 2245 – 2255 (Sharp, Medium-Strong)C-F Stretch: ~1200–1250 cm⁻¹C-Br Stretch: ~500–600 cm⁻¹
Isonicotinonitrile Unsubstituted Analog~2235 – 2245Lack of C-F/C-Br bands in fingerprint region.
5-Bromo-2-fluoroisonicotinamide Hydrolysis Impurity Absent Amide I (

):
~1660–1690 cm⁻¹ (Strong)Amide II (

):
~3150–3400 cm⁻¹ (Doublet)
2-Fluoroisonicotinonitrile Precursor (Missing Br)~2240 – 2250Lack of C-Br stretch; distinct fingerprint pattern.

Critical QC Note: The most dangerous "alternative" is the hydrolysis impurity (Amide). The disappearance of the sharp nitrile peak at ~2250 cm⁻¹ and the emergence of a strong carbonyl peak at ~1680 cm⁻¹ is the primary indicator of product degradation.

Experimental Protocol: ATR-FTIR Workflow

This protocol utilizes Attenuated Total Reflectance (ATR) for rapid, non-destructive analysis. This method is superior to KBr pellets for halogenated pyridines as it avoids potential halogen exchange or hygroscopic interference.

Step-by-Step Methodology
  • Instrument Setup:

    • Source: Mid-IR source (Globar).

    • Detector: DTGS (standard) or MCT (high sensitivity).

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Resolution: 4 cm⁻¹ (Sufficient for solid-state sharp peaks).

    • Scans: 32–64 scans to optimize Signal-to-Noise (S/N) ratio.

  • Background Acquisition:

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Collect background spectrum (air) to subtract atmospheric

      
       (~2350 cm⁻¹) and 
      
      
      
      .
    • Note: The

      
       doublet is dangerously close to the nitrile region. Proper background subtraction is non-negotiable.
      
  • Sample Application:

    • Place ~2–5 mg of solid 5-Bromo-2-fluoroisonicotinonitrile on the crystal.

    • Apply pressure using the anvil clamp. Monitor the "Live" preview to ensure the strongest peak (likely ring stretch or C-F) reaches ~40–60% Transmittance (or 0.2–0.5 Absorbance).

    • Caution: Do not over-tighten if using ZnSe; the sample is crystalline and may scratch soft crystals.

  • Data Collection & Processing:

    • Acquire the sample spectrum.[1][2][3][4][5]

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required).

    • Perform Baseline Correction (Rubberband method preferred) to flatten the baseline for peak picking.

  • Validation Criteria:

    • Pass: Distinct peak present at 2245–2255 cm⁻¹. No peak at 1650–1700 cm⁻¹.

    • Fail: Peak at 1650–1700 cm⁻¹ (Amide contamination). Peak shift <2230 cm⁻¹ (Possible solvent complex or wrong isomer).

Visualization: Spectral Identification Logic

The following diagram illustrates the logical decision tree for validating the compound identity based on spectral features.

IR_Identification_Logic Start Start: Acquire Spectrum (2000 - 2500 cm⁻¹ region) CheckNitrile Check for Peak at 2245 - 2255 cm⁻¹ Start->CheckNitrile CheckAmide Check for Peak at 1650 - 1700 cm⁻¹ CheckNitrile->CheckAmide Peak Present Result_Fail_Wrong FAIL: Incorrect Structure (Precursor/Isomer) CheckNitrile->Result_Fail_Wrong Peak Absent or Significantly Shifted CheckFingerprint Check Fingerprint (C-Br at ~500-600 cm⁻¹) CheckAmide->CheckFingerprint No Peak (Clean) Result_Fail_Hydrolysis FAIL: Hydrolysis Detected (Amide Impurity) CheckAmide->Result_Fail_Hydrolysis Strong Peak Present Result_Pass PASS: 5-Bromo-2-fluoroisonicotinonitrile Confirmed CheckFingerprint->Result_Pass C-Br Bands Present CheckFingerprint->Result_Fail_Wrong C-Br Bands Absent

Figure 1: Decision logic for the spectroscopic validation of 5-Bromo-2-fluoroisonicotinonitrile, prioritizing the exclusion of hydrolysis impurities.

References

  • Nitrile Stretching Frequencies

    • Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles." Accessed February 22, 2026.
    • [Link]

  • Halogen Effects on Pyridine Rings

    • Sundaraganesan, N., et al.[6] "FT-Raman and FT-IR spectra, vibrational assignments and density functional studies of 5-bromo-2-nitropyridine." Spectrochimica Acta Part A, 2005.[6]

    • [Link]

  • General IR Interpretation Guidelines

    • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra."
    • [Link]

  • Compound Data (5-Bromo-2-fluoroisonicotinonitrile): ChemicalBook. "2-Bromo-5-fluoro-isonicotinonitrile Properties & Suppliers."

Sources

Validation

Comparative Analysis of Leaving Group Ability in Polysubstituted Pyridines

Executive Summary In the structural optimization of pyridine-based pharmacophores, the strategic selection of leaving groups (LGs) is a decisive factor for synthetic efficiency and regiocontrol. Unlike standard aliphatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural optimization of pyridine-based pharmacophores, the strategic selection of leaving groups (LGs) is a decisive factor for synthetic efficiency and regiocontrol. Unlike standard aliphatic


 reactions where bond strength dictates reactivity (I > Br > Cl > F), nucleophilic aromatic substitution (

) on electron-deficient heterocycles follows an inverted "element effect" (F

Cl

Br > I).

This guide provides a technical analysis of leaving group performance in polysubstituted pyridines, specifically comparing halogens against sulfonyl variants (


). It explores the mechanistic causality of regioselectivity—where electronic activation often overrides steric hindrance—and provides validated protocols for exploiting these trends in drug discovery campaigns.

Mechanistic Foundation: The Landscape

To manipulate reactivity in polysubstituted systems, one must first master the reaction coordinate. The


 mechanism in pyridines proceeds via a stepwise addition-elimination pathway involving a high-energy anionic intermediate (Meisenheimer complex).
The "Element Effect" Explained

The rate-determining step (RDS) is typically the nucleophilic addition, not the expulsion of the leaving group.

  • Fluorine (

    
    ):  The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer complex, significantly lowering the activation energy (
    
    
    
    ) of the first step. The strong C-F bond does not hinder the reaction because bond breaking occurs after the RDS.
  • Chlorine/Bromine (

    
    ):  While they have weaker bonds than fluorine, they are less electron-withdrawing. Consequently, the transition state for nucleophilic attack is higher in energy, making them slower LGs in standard 
    
    
    
    conditions.
Visualization: Reaction Coordinate Diagram

The following diagram illustrates the energy profile difference between Fluoro- and Chloropyridines.

SNAr_Energy_Profile Start Reactants (Py-LG + Nu-) TS1_F TS1 (F) Low Energy Start->TS1_F Fast (Inductive Stabilization) TS1_Cl TS1 (Cl) High Energy Start->TS1_Cl Slow Inter_F Meisenheimer Complex (F) TS1_F->Inter_F Inter_Cl Meisenheimer Complex (Cl) TS1_Cl->Inter_Cl Product Product (Py-Nu + LG-) Inter_F->Product Fast Elimination Inter_Cl->Product Fast Elimination

Caption: Energy profile comparing Fluorine (green path) vs. Chlorine (red path). Fluorine lowers the activation barrier of the rate-determining addition step.

Comparative Analysis: Halogens vs. Sulfones

While fluorine is superior to other halogens, alkyl sulfones (


)  often outperform halogens entirely, offering a "super-leaving group" capability that can override standard regioselectivity patterns.
Halogen Hierarchy (F vs. Cl vs. Br)
  • Reactivity Order:

    
    
    
  • Synthetic Utility: Fluorine is preferred for difficult substitutions (e.g., hindered sites or weak nucleophiles). Chlorine is the standard for cost-effective scaffold building but often requires higher temperatures.

  • Regioselectivity: In 2,4-difluoropyridine, substitution occurs exclusively at C4 (para-like) before C2 (ortho-like) due to the greater stability of the para-quinoid resonance form, provided no conflicting steric/electronic factors exist.

The Sulfone Advantage ( )

Methyl sulfones are highly electron-withdrawing (


) and serve as excellent nucleofuges.
  • Comparison:

    
    
    
  • Selectivity Switch: In 4,6-dichloro-2-(methylsulfonyl)pyrimidine , primary aliphatic amines selectively displace the C2-sulfone over the C4/C6-chlorines.[1] This is counter-intuitive to standard halopyridine trends (where C4 is most reactive) and highlights the sulfone's ability to activate the typically less reactive C2 position.

Data Summary: Leaving Group Performance

Table 1: Relative Reactivity in


 on Pyridine Scaffolds
Leaving Group (LG)Reactivity RankElectronic Effect (Inductive)Bond Strength (C-LG)Primary Application
Methyl Sulfone (

)
1 (Highest) Strong EWG (

)
ModerateSite-selective displacement in poly-functional scaffolds.
Fluorine (

)
2 Strong EWG (

)
Very StrongActivation of deactivated rings; rapid kinetics.
Nitro (

)
3 Strong EWG (

)
StrongCan act as LG or activating group; risk of reduction by-products.
Chlorine (

)
4 Weak EWG (

)
ModerateGeneral purpose building blocks.
Bromine (

)
5 (Lowest) Weak EWG (

)
WeakUsed when subsequent metal-catalyzed coupling (Suzuki/Buchwald) is required.

Regioselectivity in Polysubstituted Systems

Predicting the site of reaction in poly-halogenated pyridines requires analyzing the interplay between the LG ability and the directing effects of existing substituents.

Decision Logic for 2,4-Dihalopyridines
  • Standard State: C4 is kinetically favored over C2 (Para > Ortho).

  • C6-Substituent Effect: An electron-donating group (EDG) at C6 (e.g., -OMe, -NHMe) deactivates C4 via resonance, shifting nucleophilic attack to C2 .

  • Steric Effect: Bulky groups at C3 or C5 will block the adjacent position (C2 or C4), directing attack to the remote halogen.

Regioselectivity_Logic Substrate Substrate: 2,4-Dichloropyridine Derivative Check_C6 Is there an EDG (OMe, NH2) at C6? Substrate->Check_C6 Standard Standard Electronic Bias: C4 is favored (Para-like) Check_C6->Standard No (H or EWG) Inverted Resonance Deactivation of C4: C2 becomes favored Check_C6->Inverted Yes (EDG) Result_C4 Major Product: Substitution at C4 Standard->Result_C4 Result_C2 Major Product: Substitution at C2 Inverted->Result_C2

Caption: Decision tree for predicting regioselectivity in 2,4-dichloropyridines based on C6 substitution.

Experimental Protocols

Protocol A: Synthesis of Sulfone-Activated Pyridines

Objective: Convert a chloropyridine to a sulfone-pyridine to enhance reactivity.

Reagents:

  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Nucleophile: Sodium methanethiolate (NaSMe) (1.1 equiv)

  • Oxidant:

    
    -CPBA (2.5 equiv) or Oxone®
    
  • Solvent: DMF (Step 1), DCM (Step 2)

Step-by-Step:

  • Thiomethylation: Dissolve the chloropyridine in DMF (0.5 M). Add NaSMe at 0 °C. Stir at RT for 2-4 h. Monitor by LCMS for conversion to -SMe.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Oxidation: Redissolve the thioether in DCM (0.2 M). Cool to 0 °C. Slowly add

    
    -CPBA (2.5 equiv). Stir at RT for 4-12 h.
    
  • Purification: Quench with saturated

    
     and 
    
    
    
    . Extract with DCM. Purify via silica gel chromatography (typically 0-50% EtOAc/Hex) to isolate the methyl sulfone.
Protocol B: Competitive Displacement (Sulfone vs. Halogen)

Objective: Selectively displace a C2-sulfone in the presence of C4-chlorine.

Substrate: 4-Chloro-2-(methylsulfonyl)pyridine Nucleophile: Benzylamine (1.05 equiv)

Step-by-Step:

  • Setup: In a 20 mL vial, dissolve 4-chloro-2-(methylsulfonyl)pyridine (100 mg) in anhydrous THF (2 mL).

  • Addition: Add DIPEA (1.5 equiv) followed by benzylamine (1.05 equiv) dropwise at 0 °C.

    • Note: Low temperature is crucial to maximize kinetic selectivity.

  • Reaction: Allow to warm to RT. Stir for 1-2 h.

    • Monitoring: Check LCMS.[1] The C2-substituted product (2-benzylamino-4-chloropyridine) should be the major peak (>90%). The C4-substituted byproduct is minimized by limiting heat and nucleophile equivalents.

  • Isolation: Evaporate volatiles. Resuspend in EtOAc/Water. Wash with water to remove sulfinic acid salts. Dry and concentrate.

References

  • Nucleophilic Arom

    
    ): Mechanism and Trends. Master Organic Chemistry. Available at: [Link]
    
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (PMC). Available at: [Link]

  • Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine. ResearchGate. Available at: [Link]

  • Understanding Regioselectivity in

    
     Reactions of Dichloropyrimidines. WuXi AppTec. Available at: [Link]
    
  • The Element Effect Revisited: Factors Determining Leaving Group Ability. National Institutes of Health (PMC). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2-fluoroisonicotinonitrile: Proper Disposal &amp; Handling Procedures

Executive Summary 5-Bromo-2-fluoroisonicotinonitrile is a functionalized pyridine intermediate frequently used in medicinal chemistry.[1] Its disposal requires a dual-strategy approach due to the presence of two distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-fluoroisonicotinonitrile is a functionalized pyridine intermediate frequently used in medicinal chemistry.[1] Its disposal requires a dual-strategy approach due to the presence of two distinct hazard moieties: the halogenated pyridine ring (environmental persistence/dioxin risk during incineration) and the nitrile group (potential for hydrogen cyanide evolution under acidic conditions).[1]

This guide provides a self-validating protocol to ensure this compound is disposed of without compromising laboratory safety or regulatory compliance.

Compound Identity Data
Chemical Name 5-Bromo-2-fluoroisonicotinonitrile
CAS Number 1138446-39-9 (Representative)
Molecular Formula C₆H₂BrFN₂
Key Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritant, Aquatic Toxicity
Waste Stream Halogenated Organic Waste

Hazard Characterization & Waste Classification

To ensure "Self-Validating" safety, one must understand the why behind the disposal method. Blindly following steps leads to accidents; understanding chemical incompatibility prevents them.[1]

The "Dual-Hazard" Mechanism[1]
  • The Nitrile Moiety (-CN):

    • Risk: Hydrolysis in the presence of strong acids (pH < 2) can release Hydrogen Cyanide (HCN) gas.[1]

    • Operational Control: Never dispose of this compound in "Acid Waste" streams. It must remain in neutral or slightly alkaline organic solvents.[1]

  • The Halogens (-Br, -F):

    • Risk: Standard incineration of non-halogenated waste occurs at lower temperatures.[1] Introducing Bromine and Fluorine into non-halogenated streams can damage incinerator scrubbers and create toxic byproducts (e.g., HF, HBr, dioxins).

    • Operational Control: This must be segregated into the Halogenated Waste stream.[1]

Regulatory Waste Codes (RCRA/EPA Context)

While specific codes vary by region, the following classifications generally apply to halogenated pyridine nitriles:

CodeClassificationReason for Assignment
D003 Reactive (Potential)Assigned if the specific waste stream is capable of generating toxic gases (cyanides) when exposed to pH conditions between 2 and 12.[1]5.
F001/F002 Halogenated SolventsApplicable if the compound is dissolved in spent halogenated solvents (e.g., DCM, Chloroform).
General Toxic / IrritantStandard classification for functionalized organic intermediates.[1]

Segregation Strategy (Visual Logic)

The following decision tree illustrates the "Self-Validating System" for disposal. Before acting, trace your specific situation through this flow.

Disposal_Flow Start Start: Identify Waste State IsSolid Is it Solid/Powder? Start->IsSolid IsLiquid Is it in Solution? Start->IsLiquid BagIt Double Bag in Clear Polyethylene IsSolid->BagIt CheckSolvent Check Solvent Composition IsLiquid->CheckSolvent Acidic Is Solvent Acidic? CheckSolvent->Acidic Acid Present Neutral Neutral/Organic Solvent CheckSolvent->Neutral Organics (DCM, DMSO, EtOAc) Neutralize CRITICAL: Neutralize pH > 7 (Prevent HCN) Acidic->Neutralize Yes CombineHalo Combine into HALOGENATED Waste Carboy Neutral->CombineHalo Neutralize->CombineHalo LabelHalo Final Disposal: High-Temp Incineration CombineHalo->LabelHalo Label: 'Halogenated Organic' LabelSolid Label: 'Toxic Solid - Halogenated' BagIt->LabelSolid BinSolid Place in Solid Hazardous Waste Drum LabelSolid->BinSolid

Figure 1: Decision tree for segregating 5-Bromo-2-fluoroisonicotinonitrile waste. Note the critical checkpoint for acidic solvents to prevent cyanide generation.

Operational Disposal Protocol

Personal Protective Equipment (PPE)[1][4]
  • Gloves: Nitrile (0.11 mm) is generally sufficient for incidental contact with the solid.[1] If dissolved in penetrating solvents (e.g., DCM), use Silver Shield/Laminate gloves or double-glove.[1]

  • Respiratory: Use a fume hood.[1][2] If handling large quantities of powder outside a hood, an N95 or P100 respirator is required.

  • Eye Protection: Chemical splash goggles.[1]

Scenario A: Solid Waste (Excess Powder)
  • Containment: Do not throw loose powder into a drum. Transfer the substance into a screw-top glass vial or a high-density polyethylene (HDPE) jar.

  • Secondary Containment: Place the jar into a clear zip-lock bag.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "5-Bromo-2-fluoroisonicotinonitrile (Solid)"[1]

    • Hazards: Check "Toxic" and "Irritant."[1]

  • Disposal: Place in the Solid Hazardous Waste drum.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Verification: Confirm the solvent system.[1]

    • If Acidic:[1] Slowly quench with saturated Sodium Bicarbonate (NaHCO₃) until pH is neutral (pH 7-8). Do this in a fume hood to capture any trace HCN.

    • If Organic: Proceed directly.[1]

  • Container Selection: Use a carboy designated for Halogenated Solvents .[1]

    • Why? Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the solute (Bromine/Fluorine atoms) contaminates the entire mixture, reclassifying it as halogenated waste [1].

  • Transfer: Pour using a funnel to prevent splashing. Do not overfill the carboy (leave 10% headspace).[1]

  • Log Entry: Record the volume and approximate concentration on the waste log sheet attached to the carboy.

Emergency Procedures (Spill Management)

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[2]

Spill TypeImmediate ActionDecontamination Protocol
Dry Powder Spill Isolate: Close lab doors. Protect: Wear PPE (Mask/Goggles).[1][2]1. Cover with wet paper towels to prevent dust generation.2.[1] Scoop up wet slurry into a glass container.3. Wipe area with soap and water; dispose of wipes as solid hazardous waste.[1]
Liquid Spill (Organic) Ventilate: Ensure fume hoods are on.[1] Ignition Control: Remove heat sources.1. Absorb with Vermiculite or Polypropylene Pads .2.[1] Do NOT use paper towels (fire risk with some solvents).3.[1] Collect absorbent into a sealed bag/pail labeled "Halogenated Debris."[1]

Medical Exposure:

  • Skin Contact: Wash with soap and water for 15 minutes.[1]

  • Eye Contact: Rinse for 15 minutes; seek medical attention immediately.[1][3]

  • Ingestion: Do NOT induce vomiting. Call emergency services.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile (Isomer Analog for Hazard Data). [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Halogenated Pyridines and Nitriles. [1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Bromo-2-fluoroisonicotinonitrile

Executive Summary: The "Why" Before the "What" Handling 5-Bromo-2-fluoroisonicotinonitrile requires more than standard compliance; it demands a defensive strategy against two distinct hazard classes: halogenated heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "What"

Handling 5-Bromo-2-fluoroisonicotinonitrile requires more than standard compliance; it demands a defensive strategy against two distinct hazard classes: halogenated heterocycles and organic nitriles .

While many researchers treat organic nitriles as standard reagents, the pyridyl core (isonicotinonitrile) increases water solubility and potential bioavailability compared to lipophilic benzene analogs. This molecule presents a dual threat:

  • Acute Toxicity & Irritation: Driven by the halogenated pyridine ring.

  • Metabolic Cyanide Potential: While less immediate than inorganic cyanides, organic nitriles can liberate cyanide ions (

    
    ) upon metabolic oxidation or contact with strong acids.
    

Immediate Directive: Do not handle this compound on an open bench. Engineering controls (Fume Hood) are your primary defense; PPE is your fail-safe.

Hazard Deconstruction & Risk Assessment

To select the correct PPE, we must understand the molecule's specific vulnerabilities.[1]

Structural ComponentAssociated HazardOperational Implication
Pyridine Ring Skin/Eye Irritant, SensitizerHigh risk of ocular damage; requires tight-fitting eye protection.[2][3]
Nitrile Group (-CN) Acute Toxicity (Oral/Dermal)DO NOT MIX WITH ACIDS. Potential for HCN gas release.
Halogens (Br, F) Mucous Membrane IrritationDust is highly irritating. N95 is insufficient; use Fume Hood.
Physical State Solid Powder (Likely)Electrostatic charge can cause "fly-away" dust during weighing.

PPE Selection Matrix: The "Solid vs. Solution" Protocol

Critical Insight: A common safety failure occurs when researchers continue using standard nitrile gloves after dissolving the compound in halogenated solvents (e.g., Dichloromethane). Nitrile gloves offer <1 minute protection against DCM.

A. PPE Decision Tree (Graphviz)

PPE_Decision_Tree Start Start: Handling 5-Bromo-2-fluoroisonicotinonitrile State_Check What is the physical state? Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution PPE_Solid PPE LEVEL 1: Standard Nitrile Gloves (Double) Lab Coat + Goggles Fume Hood Required Solid->PPE_Solid Solvent_Check Identify Solvent Solution->Solvent_Check Standard_Solvent Polar/Non-Halogenated (DMSO, MeOH, Ethyl Acetate) Solvent_Check->Standard_Solvent Aggressive_Solvent Halogenated/Aggressive (DCM, Chloroform, THF) Solvent_Check->Aggressive_Solvent PPE_Level2 PPE LEVEL 2: Splash Guard Nitrile (Double) Change immediately on splash Standard_Solvent->PPE_Level2 PPE_Level3 PPE LEVEL 3 (CRITICAL): Laminate Film (Silver Shield®) OR PVA Gloves Standard Nitrile degrades instantly! Aggressive_Solvent->PPE_Level3

Figure 1: Logic flow for selecting glove material based on the carrier solvent. Note the critical escalation to Laminate gloves for halogenated solvents.

B. Detailed PPE Specifications
Body AreaSpecificationScientific Rationale
Eyes Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapors/dust to bypass the side shields. Goggles form a seal against the pyridine-based dust.
Hands (Solid) Double Nitrile Gloves (min 5 mil outer)Nitrile provides excellent abrasion resistance against solids. "Double gloving" allows you to shed the outer layer if contaminated without exposing skin.
Hands (Solvent) See Figure 1 Warning: If using DCM (Dichloromethane), you must use Silver Shield/Laminate gloves under outer nitrile gloves for dexterity.
Respiratory Fume Hood (Face Velocity 80-100 fpm) Engineering controls are superior to respirators. If weighing outside a hood is unavoidable (not recommended), a P100 respirator is required (N95 is insufficient for organic vapors).
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton coats absorb liquids. Tyvek repels dust and splashes.

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize static discharge (dispersing dust) and prevent cross-contamination.

Phase 1: Preparation (The "Cold" Zone)
  • Verify Engineering Controls: Check the fume hood certification sticker. Ensure flow is active.

  • Antidote Awareness: While unlikely to be needed, verify the location of the lab's Cyanide Antidote Kit if working with >5g quantities or acidic conditions.

  • Prepare Waste Stream: Label a waste container "Halogenated Organic Waste" before starting.

Phase 2: Weighing & Solubilization (The "Hot" Zone)
  • Static Control: 5-Bromo-2-fluoroisonicotinonitrile is likely a fluffy solid. Use an antistatic gun or wipe the spatula with an antistatic cloth before dipping into the vial.

  • The "Transfer" Technique:

    • Place the receiving vessel (flask) inside the hood.

    • Bring the source vial into the hood.

    • Do not remove the source vial from the hood until resealed.

  • Solvent Addition:

    • Add solvent slowly.

    • Caution: If using strong acids, test for HCN evolution (using detection strips) if the reaction exotherms.

Phase 3: Decontamination (Doffing)
  • Wipe Down: Wipe the exterior of the source vial with a solvent-dampened tissue (compatible with the label) before returning it to storage.

  • Glove Removal: Use the "Beak Method" (pulling one glove off inside out into the palm of the other) to ensure no outer surface touches skin.

  • Wash: Wash hands with soap and water for 60 seconds immediately after leaving the hood.

Emergency Response & Waste Management

Accidental Exposure
  • Eye Contact: Flush immediately for 15 minutes .[3][4][5][6] Time it. 5 minutes feels like an eternity, but 15 is required to remove pyridine residues.

  • Skin Contact: Wash with soap and water.[2][4][5][6][7] Do not use ethanol ; it may increase the skin absorption of the nitrile.

  • Inhalation: Move to fresh air. If breathing is difficult, emergency services must evaluate for potential cyanide toxicity (oxygen therapy may be required).

Disposal Logistics

NEVER pour this compound down the drain.[8] The halogenated nature makes it illegal and dangerous for water treatment.

  • Segregation: Dispose of in Halogenated Organic Waste .

  • Labeling: Clearly mark the tag with the full chemical name. Avoid abbreviations like "BFIN".

  • Incompatibility: Ensure the waste container does not contain strong acids or oxidizers (like bleach), as this can trigger cleavage of the nitrile group or violent oxidation.

Visualizing the Safety Workflow

Safety_Workflow cluster_loop Continuous Monitoring Prep 1. Prep Check Hood Flow Antistatic Gun Weigh 2. Weighing Inside Hood Only Reseal Immediately Prep->Weigh Don PPE Clean 3. Decon Wipe Vial Exterior Dispose Wipes Weigh->Clean Seal Vial Waste 4. Disposal Halogenated Waste NO ACIDS Clean->Waste Solvent Wipes

Figure 2: Operational workflow emphasizing containment within the fume hood.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Halogenated Pyridines. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-fluoroisonicotinonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-fluoroisonicotinonitrile
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